molecular formula C6H10N2O3 B015532 N-Nitrosopipecolic acid CAS No. 4515-18-8

N-Nitrosopipecolic acid

Cat. No.: B015532
CAS No.: 4515-18-8
M. Wt: 158.16 g/mol
InChI Key: DSGKTUVITPQPRT-UHFFFAOYSA-N
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Description

N-Nitrosopipecolic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H10N2O3 and its molecular weight is 158.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 109550. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-nitrosopiperidine-2-carboxylic acid
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InChI

InChI=1S/C6H10N2O3/c9-6(10)5-3-1-2-4-8(5)7-11/h5H,1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSGKTUVITPQPRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4021058
Record name Nitrosopipecolic acid
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Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4515-18-8, 30310-81-7
Record name N-Nitrosopipecolic acid
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Record name N-Nitrosopipecolic acid
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Record name 2-Piperidinecarboxylic acid, 1-nitroso-
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Record name NSC109550
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Record name Nitrosopipecolic acid
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Record name 1-nitrosopiperidine-2-carboxylic acid
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Record name N-NITROSOPIPECOLIC ACID
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Foundational & Exploratory

The Toxicological Profile of N-Nitrosopipecolic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-Nitrosopipecolic acid (NPIC) is a member of the N-nitroso compounds (NOCs), a class of chemicals that has garnered significant attention due to the potent carcinogenicity of many of its members.[1][2] Unlike well-studied nitrosamines such as N-nitrosodimethylamine (NDMA), the toxicological profile of NPIC presents a nuanced picture characterized by remarkably low carcinogenic and genotoxic potential. This in-depth technical guide provides a comprehensive analysis of the existing toxicological data on NPIC, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of its low toxicity, contrasting its metabolic fate with that of its more hazardous counterparts. This guide will also detail the standard experimental protocols for assessing the toxicological profile of N-nitroso compounds, offering field-proven insights into experimental design and data interpretation.

Introduction: The N-Nitroso Compound Landscape and the Anomaly of this compound

N-nitroso compounds are defined by the N-N=O functional group and are formed by the reaction of secondary or tertiary amines with a nitrosating agent, such as nitrite, under acidic conditions.[2] This reaction can occur in various settings, including during the curing of meat, in certain industrial processes, and endogenously in the human stomach.[2] The carcinogenicity of many N-nitrosamines is well-established and is primarily attributed to their metabolic activation to electrophilic alkylating agents that can form DNA adducts, leading to mutations and the initiation of cancer.[1][3] The International Agency for Research on Cancer (IARC) has classified several N-nitrosamines as probable or confirmed human carcinogens.[2]

This compound (NPIC), a derivative of the cyclic amino acid pipecolic acid, stands as a notable exception to this general trend. This guide will explore the scientific evidence that substantiates its unique toxicological profile.

Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number4515-18-8[4]
Molecular FormulaC6H10N2O3[4]
Molecular Weight158.16 g/mol [5]
AppearancePale yellow solid[4]
Melting Point99 °C[4]
Water SolubilityMiscible
XLogP30.7[5]

Carcinogenicity Assessment: Evidence for a Low Oncogenic Potential

The carcinogenic potential of N-nitroso compounds is typically evaluated through long-term bioassays in rodent models.[6] For many nitrosamines, these studies have demonstrated a clear dose-dependent increase in tumor incidence in various organs.[3]

Chronic Rodent Bioassay Data
Regulatory and Expert Opinions

Genotoxicity Profile: A Departure from the Mutagenic Norm

The genotoxicity of N-nitroso compounds, their ability to damage DNA, is a key mechanism underlying their carcinogenicity.[2] This is typically assessed using a battery of in vitro and in vivo tests.

In Vitro Genotoxicity Assays

Standard in vitro genotoxicity assays include the bacterial reverse mutation assay (Ames test) and the in vitro micronucleus assay. The Ames test is a widely used method for detecting gene mutations induced by a chemical.[7] The in vitro micronucleus test assesses chromosomal damage.[8]

While specific, detailed public data from these assays for NPIC are scarce, the EFSA has concluded that there is experimental and/or indirect evidence to suggest that NPIC may not exert significant genotoxic activity . This contrasts sharply with many other N-nitrosamines that are potent mutagens in these test systems.[1][3]

Rationale for Reduced Genotoxicity

The lack of significant genotoxicity is likely linked to the metabolic fate of NPIC, which will be discussed in the following section. Without metabolic activation to a reactive electrophile, the compound is unable to form the DNA adducts that are the primary initiating event in mutagenesis and carcinogenesis.

Metabolism and Mechanism of Low Toxicity: The Decisive Role of Metabolic Inactivation

The toxicity of most N-nitrosamines is intrinsically linked to their metabolic activation, a process predominantly carried out by cytochrome P450 (CYP) enzymes.[1] The key activation step is α-hydroxylation , which leads to the formation of an unstable α-hydroxy nitrosamine that spontaneously decomposes to a highly reactive alkyldiazonium ion. This ion is a potent alkylating agent that can covalently bind to DNA, forming adducts that can lead to miscoding during DNA replication and ultimately, mutations.

The available evidence suggests that NPIC, much like its structural analog N-nitrosoproline (NPRO), does not readily undergo this activation pathway.

The Postulated Metabolic Pathway of this compound

Direct metabolic studies on NPIC are limited. However, studies on the closely related N-nitrosoproline (NPRO) have shown that it is largely resistant to metabolism. In rats, only about 1% of an administered dose of NPRO was metabolized, with the vast majority being excreted unchanged in the urine.[9] This metabolic stability is attributed to the presence of the carboxylic acid group, which makes the molecule more polar and less amenable to enzymatic oxidation by CYPs. It is highly probable that NPIC follows a similar metabolic fate, being primarily a detoxification and excretion pathway rather than an activation one.

G cluster_ingestion Ingestion & Absorption cluster_metabolism Metabolic Fate cluster_outcome Toxicological Outcome NPIC_ingested This compound (NPIC) Metabolism Limited to No Metabolic Activation NPIC_ingested->Metabolism High Polarity Resists CYP-mediated α-hydroxylation Excretion Renal Excretion (Urine) Metabolism->Excretion Primarily Unchanged Low_Toxicity Low Carcinogenic & Genotoxic Potential Excretion->Low_Toxicity

Caption: Postulated metabolic pathway of this compound.

Contrast with Carcinogenic Nitrosamines

The metabolic pathway of highly carcinogenic nitrosamines like NDMA serves as a stark contrast. NDMA is readily metabolized by CYP enzymes, leading to the formation of a reactive methylating agent that efficiently alkylates DNA. This metabolic activation is the primary determinant of its potent carcinogenicity.

G cluster_ingestion Ingestion & Absorption cluster_metabolism Metabolic Activation cluster_outcome Toxicological Outcome NDMA_ingested N-Nitrosodimethylamine (NDMA) Metabolism CYP-mediated α-hydroxylation NDMA_ingested->Metabolism Reactive_Intermediate Methyldiazonium Ion (Reactive Electrophile) Metabolism->Reactive_Intermediate Spontaneous Decomposition DNA_Adducts DNA Adduct Formation Reactive_Intermediate->DNA_Adducts Alkylation of DNA Carcinogenesis Carcinogenesis DNA_Adducts->Carcinogenesis Mutations

Caption: Metabolic activation pathway of a carcinogenic nitrosamine (e.g., NDMA).

Experimental Protocols for Toxicological Assessment

For researchers investigating the toxicology of novel N-nitroso compounds or re-evaluating existing ones, adherence to standardized and robust experimental protocols is paramount.

In Vitro Bacterial Reverse Mutation Assay (Ames Test)

Objective: To assess the mutagenic potential of a test compound by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.

Methodology:

  • Strain Selection: A panel of bacterial strains (e.g., TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) should be used to detect different types of mutations (frameshift vs. base-pair substitution).

  • Metabolic Activation: The assay should be conducted with and without an exogenous metabolic activation system, typically a liver post-mitochondrial fraction (S9) from Aroclor- or phenobarbital/β-naphthoflavone-induced rats or hamsters. For nitrosamines, hamster liver S9 is often more effective.[2]

  • Dose Selection: A preliminary cytotoxicity assay is performed to determine the appropriate dose range. The main experiment should include a vehicle control, a positive control for each strain (with and without S9), and at least five analyzable concentrations of the test article.

  • Exposure: The test compound, bacteria, and S9 mix (if applicable) are combined and can be either directly plated (plate incorporation method) or pre-incubated before plating. The pre-incubation method is often more sensitive for detecting the mutagenicity of nitrosamines.

  • Incubation and Scoring: Plates are incubated for 48-72 hours at 37°C. The number of revertant colonies (his+) on each plate is then counted.

  • Data Analysis: A positive response is typically defined as a dose-dependent increase in the number of revertants and/or a reproducible increase of at least two-fold over the vehicle control.

In Vivo Rodent Carcinogenicity Bioassay

Objective: To evaluate the carcinogenic potential of a test compound following long-term administration to rodents.

Methodology:

  • Species and Strain Selection: Commonly used species are rats (e.g., Fischer 344, Sprague-Dawley) and mice (e.g., B6C3F1).

  • Dose Selection: A dose-range finding study (e.g., a 90-day study) is conducted to determine the maximum tolerated dose (MTD) and lower dose levels. The MTD is the highest dose that does not cause overt toxicity or a significant decrease in body weight.

  • Administration: The test compound is typically administered in the diet, drinking water, or by gavage for the majority of the animal's lifespan (e.g., 2 years for rats).

  • Group Size: Each dose group and the concurrent control group should consist of at least 50 animals of each sex.

  • In-life Observations: Animals are monitored daily for clinical signs of toxicity. Body weights and food/water consumption are recorded regularly.

  • Pathology: At the end of the study, all surviving animals are euthanized, and a complete necropsy is performed. All organs and tissues are examined microscopically for neoplastic and non-neoplastic lesions.

  • Data Analysis: The incidence of tumors in the dosed groups is compared to the control group using appropriate statistical methods.

Conclusion: A Profile of Low Concern

The toxicological profile of this compound presents a compelling case for a compound with low carcinogenic and genotoxic potential, a significant deviation from the broader class of N-nitroso compounds. This is strongly supported by the lack of carcinogenicity observed in a chronic study of its structural isomer, N-nitrosoisonipecotic acid, and the consensus from regulatory bodies like EFSA. The likely mechanism for this low toxicity lies in its metabolic stability, where the presence of the carboxylic acid group favors detoxification and excretion over the bioactivation pathway of α-hydroxylation that is characteristic of potent nitrosamine carcinogens. For researchers in drug development and chemical safety, the case of NPIC underscores the critical importance of considering the complete molecular structure and its influence on metabolic fate when assessing the risk of N-nitroso compounds.

References

  • Archer, M. C. (1989). Mechanisms of action of N-nitroso compounds. Cancer Surveys, 8(2), 241-250. [Link]

  • Lijinsky, W. (1992). Chemistry and Biology of N-Nitroso Compounds. Cambridge University Press.
  • National Toxicology Program. (2021). 15th Report on Carcinogens. U.S. Department of Health and Human Services, Public Health Service. [Link]

  • Fong, L. Y., Jensen, D. E., & Magee, P. N. (1987). Evidence for metabolism of N-nitrosoproline. Chemico-Biological Interactions, 64(1-2), 115-125. [Link]

  • Lijinsky, W., & Taylor, H. W. (1977). Carcinogenesis tests of nitroso-N-methylpiperazine, 2,3,5,6-tetramethyldinitrosopiperazine, nitrosoisonipecotic acid and nitrosomethoxymethylamine in rats. Journal of the National Cancer Institute, 59(5), 1513-1515. [Link]

  • EFSA Panel on Contaminants in the Food Chain (CONTAM). (2023). Risk assessment of N-nitrosamines in food. EFSA Journal, 21(3), e07879. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ECHA. (n.d.). This compound. European Chemicals Agency. Retrieved from [Link]

  • Maron, D. M., & Ames, B. N. (1983). Revised methods for the Salmonella mutagenicity test. Mutation Research/Environmental Mutagenesis and Related Subjects, 113(3-4), 173-215. [Link]

  • OECD. (1997). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • OECD. (2016). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • OECD. (2018). Test No. 451: Carcinogenicity Studies. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

Sources

Methodological & Application

Application Note: Sample Preparation Techniques for N-Nitrosopipecolic Acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Nitrosopipecolic acid (NPIC) is a non-volatile, cyclic N-nitrosamine impurity and metabolite derived from pipecolic acid. Unlike volatile nitrosamines (e.g., NDMA) that are amenable to headspace GC-MS, NPIC possesses a carboxylic acid moiety (pKa ~3.5) and significant polarity (LogP ~0.7), rendering it unsuitable for standard liquid-liquid extraction (LLE) or headspace analysis.

This guide details a robust Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE) protocol. This method exploits the acidic nature of NPIC to isolate it from complex biological matrices, ensuring high recovery (>85%) and minimizing ion suppression in LC-MS/MS analysis.

Physicochemical Profile & Analytical Challenges

Understanding the molecule is the first step to successful isolation.

PropertyValueImplication for Sample Prep
Structure Cyclic amine with -COOH and -N=O groupsAmphiphilic but predominantly polar.
Molecular Weight 158.16 g/mol Low mass requires clean background to avoid noise.
pKa (-COOH) ~3.5 (Estimated)Ionized (COO⁻) at physiological pH (7.4).
LogP ~0.7Hydrophilic. Poor retention on C18 without pH control.
Stability PhotosensitiveCRITICAL: All steps must be performed under yellow/amber light.
The "Trap and Release" Strategy

Because NPIC is an acid, we utilize a Mixed-Mode Anion Exchange mechanism.

  • Trap: At neutral pH, NPIC is negatively charged and binds to the quaternary amine of the SPE sorbent.

  • Wash: Neutral and basic interferences are washed away with organic solvents.

  • Release: Acidified methanol protonates the carboxyl group (neutralizing the charge), releasing NPIC from the sorbent.

Reagents and Materials

  • Standards: this compound (CAS: 4515-18-8).

  • Internal Standard (ISTD): this compound-d9 (preferred) or N-Nitrosoproline-d3.

  • SPE Cartridges: Waters Oasis MAX (30 mg, 1 cc) or Phenomenex Strata-X-A (33 µm, 30 mg/1 mL).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Hydroxide (NH₄OH).

Detailed Sample Preparation Protocol

Sample Pre-treatment

Rationale: To ensure consistent binding to the SPE sorbent, the analyte must be fully ionized (deprotonated).

  • Thaw plasma or urine samples at room temperature (protected from light).

  • Aliquot 200 µL of sample into a 1.5 mL amber microcentrifuge tube.

  • Spike with 20 µL of Internal Standard working solution (e.g., 100 ng/mL).

  • Protein Precipitation (Plasma only): Add 600 µL of 1% NH₄OH in ACN. Vortex for 1 min. Centrifuge at 10,000 x g for 5 min. Transfer supernatant to a clean tube.

    • Note: For Urine, skip precipitation. Dilute 1:1 with 5% NH₄OH in water.

  • pH Adjustment: Evaporate the organic supernatant (from plasma step) to near dryness under N₂ at 40°C. Reconstitute in 1.0 mL of 5% NH₄OH in Water (pH ~10) .

    • Why? High pH ensures the carboxylic acid is negatively charged (COO⁻) for anion exchange.

Solid Phase Extraction (SPE) Workflow

Stationary Phase: Mixed-Mode Polymeric Strong Anion Exchange (MAX)

StepSolvent / ConditionMechanism / Rationale
1.[1][2] Condition 1 mL MeOHActivates the polymeric sorbent ligands.
2. Equilibrate 1 mL WaterPrepares sorbent for aqueous sample.
3. Load Load Pre-treated SampleRetention: NPIC (COO⁻) binds to the quaternary amine (N⁺) on the sorbent via ionic interaction. Hydrophobic regions also bind via Reverse Phase.
4. Wash 1 1 mL 5% NH₄OH in WaterMatrix Removal: Removes proteins, salts, and hydrophilic neutrals. High pH keeps NPIC bound.
5. Wash 2 1 mL MethanolInterference Removal: Removes hydrophobic neutrals and bases. Since NPIC is ionically bound, it does not elute with pure MeOH.
6. Elute 2 x 400 µL 2% Formic Acid in MeOH Release: The acid protonates NPIC (COO⁻ → COOH), breaking the ionic bond. The organic solvent disrupts the hydrophobic interaction.
Post-Extraction
  • Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitute in 200 µL of Mobile Phase A (0.1% Formic Acid in Water).

  • Vortex and transfer to an amber LC vial with a glass insert.

LC-MS/MS Method Parameters

System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

Chromatographic Conditions
  • Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) or Phenomenex Kinetex F5 (Core-shell).

    • Why? HSS T3 is designed for retaining polar compounds in high aqueous conditions.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Flow Rate: 0.3 mL/min.

  • Injection Vol: 5-10 µL.

  • Gradient:

    • 0-1.0 min: 2% B (Isocratic hold for polar retention)

    • 1.0-5.0 min: 2% -> 95% B

    • 5.0-7.0 min: 95% B (Wash)

    • 7.1 min: Re-equilibrate at 2% B.

Mass Spectrometry (MRM) Transitions[3][4]
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[3]

  • Source Temp: 500°C.

AnalytePrecursor (m/z)Product (m/z)TypeCollision Energy (V)
NPIC 159.1 [M+H]⁺129.1 [M-NO]⁺Quantifier15
113.1 [M-H₂O-CO]⁺Qualifier22
141.1 [M-H₂O]⁺Qualifier18
NPIC-d9 168.1 [M+H]⁺138.1Internal Std15

Visual Workflows

Logic Flow: SPE Mechanism

This diagram illustrates the "Trap and Release" chemistry used in the protocol.

SPE_Mechanism Condition 1. Condition (MeOH/Water) Load 2. Load Sample (pH > 6) Condition->Load Interaction Ionic Binding: NPIC(COO-) <--> Sorbent(N+) Load->Interaction Anion Exchange Wash 3. Wash (MeOH & NH4OH) Interaction->Wash Retains Analyte Elute 4. Elute (2% Formic Acid in MeOH) Wash->Elute Removes Interferences Result Purified NPIC (Protonated COOH) Elute->Result Breaks Ionic Bond

Figure 1: Mechanism of Action for Mixed-Mode Anion Exchange (MAX) purification of NPIC.

Decision Tree: Troubleshooting Recovery

Use this logic flow if recovery is < 70%.

Troubleshooting Start Low Recovery (<70%)? Check_Load_pH Is Load pH > 7? Start->Check_Load_pH Adjust_pH Adjust Sample to pH 8-9 (Ensure Ionization) Check_Load_pH->Adjust_pH No Check_Breakthrough Analyte in Load/Wash? Check_Load_pH->Check_Breakthrough Yes Slow_Flow Reduce Flow Rate (Increase Residence Time) Check_Breakthrough->Slow_Flow Yes (In Load) Check_Elution Is Elution Solvent Acidic? Check_Breakthrough->Check_Elution No (Retained) Increase_Acid Increase Formic Acid to 5% (Ensure Protonation) Check_Elution->Increase_Acid No/Maybe

Figure 2: Troubleshooting guide for optimizing extraction efficiency.

Validation & Quality Control

To ensure this method meets regulatory standards (e.g., FDA Bioanalytical Method Validation), verify the following:

  • Linearity: 1.0 ng/mL to 1000 ng/mL (r² > 0.99).

  • Recovery: Spike plasma at low, medium, and high QC levels. Acceptable range: 80-120%.

  • Matrix Effect: Compare the slope of the calibration curve in matrix vs. solvent. If suppression > 20%, consider diluting the final extract or using a more specific column (e.g., Polar C18).

  • Carryover: Inject a blank after the highest standard. Signal should be < 20% of LLOQ.

References

  • U.S. FDA. "Control of Nitrosamine Impurities in Human Drugs." Guidance for Industry, 2021. Link

  • European Medicines Agency (EMA). "Nitrosamine impurities in human medicinal products." EMA/409815/2020, 2020. Link

  • Waters Corporation. "Solid-Phase Extraction (SPE) Method Development." Oasis Application Notebook, 2022. Link

  • PubChem. "this compound Compound Summary." National Library of Medicine. Link

Sources

N-Nitrosopipecolic acid as a biomarker for nitrosamine exposure

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-Nitrosopipecolic Acid (NPIC) as a Biomarker for Nitrosamine Exposure

Abstract

This compound (NPIC) is a non-volatile, cyclic N-nitrosamine formed via the nitrosation of pipecolic acid, a minor metabolite of lysine. Unlike volatile nitrosamines (e.g., NDMA) commonly monitored in environmental analysis, NPIC serves as a critical biomarker for endogenous nitrosation and specific exposure to tobacco-specific nitrosamine (TSNA) precursors. This guide provides a validated workflow for the extraction and quantification of NPIC in human urine and plasma using LC-MS/MS, addressing the unique challenges posed by its zwitterionic character and polarity.

Introduction & Significance

The assessment of nitrosamine exposure has traditionally focused on exogenous sources (diet, water, drugs). However, endogenous formation within the acidic environment of the stomach contributes significantly to the total body burden.

  • Origin: NPIC (CAS 4515-18-8) is formed when pipecolic acid reacts with nitrosating agents (nitrite/nitrous acid). Pipecolic acid itself is elevated in peroxisomal disorders (e.g., Zellweger syndrome), making NPIC a potential compound of interest in metabolic profiling alongside its toxicological relevance.

  • Toxicology: Like other N-nitrosamines, NPIC is a mutagen and potential carcinogen (IARC Group 2B context). It induces tumors in the liver and esophagus in animal models.

  • Biomarker Utility: Urinary NPIC levels correlate with the intake of nitrate-rich foods combined with proline/lysine sources, and it is a specific indicator of the nitrosation of lysine metabolites.

Mechanism of Formation

NPIC is generated through the N-nitrosation of the secondary amine in pipecolic acid. This reaction is acid-catalyzed (pH < 4) or bacteria-mediated at neutral pH.

NPIC_Formation Lysine L-Lysine Pipecolic L-Pipecolic Acid (Precursor) Lysine->Pipecolic Deamination & Cyclization (Peroxisomes) NPIC This compound (NPIC) Pipecolic->NPIC N-Nitrosation Nitrite Nitrite (NO2-) (Diet/Saliva) Nitrite->NPIC Nitrosating Agent Acid H+ (Stomach Acid) Acid->NPIC Excretion Urinary Excretion (Biomarker) NPIC->Excretion Renal Clearance

Figure 1: Metabolic pathway illustrating the formation of this compound from L-Lysine and dietary nitrite.

Analytical Protocol: LC-MS/MS Quantification

This protocol overcomes the poor retention of NPIC on standard C18 columns by utilizing a polar-embedded stationary phase and a specific Solid Phase Extraction (SPE) cleanup.

Materials & Reagents
  • Target Analyte: this compound (NPIC).

  • Internal Standard (IS): this compound-d4 (NPIC-d4) or N-Nitrosoproline-d3 (if authentic d-NPIC is unavailable).

  • Solvents: LC-MS grade Methanol, Acetonitrile, Water, Formic Acid.

  • SPE Cartridges: Mixed-Mode Anion Exchange (MAX) (e.g., Oasis MAX or Strata-X-A), 60 mg/3 mL.

Sample Preparation (Urine)

Principle: NPIC is an acid (pKa ~4.5). Mixed-mode anion exchange (MAX) is superior to standard HLB because it locks the analyte by charge interaction, allowing rigorous washing of neutral interferences.

  • Pre-treatment:

    • Thaw urine at room temperature and vortex.[1]

    • Aliquot 1.0 mL of urine into a centrifuge tube.

    • Add 20 µL of Internal Standard solution (1 µg/mL).

    • Add 1.0 mL of 50 mM Ammonium Acetate (pH 7) . Note: pH must be neutral/basic to ensure NPIC is deprotonated (COO-) for anion exchange binding.

    • Centrifuge at 10,000 x g for 5 mins to remove particulates.

  • Solid Phase Extraction (MAX Protocol):

    • Condition: 1 mL Methanol.

    • Equilibrate: 1 mL Water.

    • Load: Apply the pre-treated sample (supernatant) at a slow flow rate (~1 mL/min).

    • Wash 1 (Neutrals): 1 mL 5% Ammonium Hydroxide in Water.

    • Wash 2 (Hydrophobic): 1 mL Methanol. Crucial: NPIC remains bound via ionic interaction while neutrals are washed away.

    • Elute: 1 mL 2% Formic Acid in Methanol . Acidification protonates the carboxyl group, breaking the ionic bond and eluting NPIC.

    • Evaporation: Evaporate eluate to dryness under Nitrogen at 40°C.

    • Reconstitution: Reconstitute in 200 µL Mobile Phase A.

LC-MS/MS Conditions

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495). Ionization: Electrospray Ionization (ESI), Positive Mode.[2] Note: Although NPIC is an acid, the N-nitroso group protonates readily in positive mode [M+H]+, often providing better sensitivity than negative mode for nitrosamines.

Chromatography:

  • Column: Phenomenex Luna Omega Polar C18 or Waters Acquity HSS T3 (100 x 2.1 mm, 1.8 µm). Standard C18 will result in peak fronting/poor retention.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[3]

  • Column Temp: 40°C.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 2 Hold (Loading)
1.0 2 Start Gradient
6.0 90 Elution
7.5 90 Wash
7.6 2 Re-equilibration

| 10.0 | 2 | End |

MS/MS Parameters (MRM Transitions):

  • Precursor Ion (Q1): m/z 159.1 [M+H]+

  • Quantifier Ion (Q3): m/z 129.1 (Loss of NO, -30 Da)

  • Qualifier Ion (Q3): m/z 113.1 (Loss of HCOOH/COOH group) or m/z 85.1 (Ring cleavage).

AnalytePrecursor (m/z)Product (m/z)CE (eV)Dwell (ms)
NPIC 159.1129.11550
NPIC (Qual) 159.1113.12250
NPIC-d4 (IS) 163.1133.11550

Experimental Workflow Diagram

Analytical_Workflow Sample Urine Sample (1 mL) + Internal Standard Buffer Add 50mM NH4OAc (pH 7) (Ensure Deprotonation) Sample->Buffer SPE_Load SPE Load (MAX Cartridge) Analyte Binds as Anion Buffer->SPE_Load Wash Wash Steps: 1. 5% NH4OH (Remove Neutrals) 2. MeOH (Remove Lipids) SPE_Load->Wash Elute Elution 2% Formic Acid in MeOH (Protonate & Release) Wash->Elute Dry Evaporate & Reconstitute Mobile Phase A Elute->Dry LCMS LC-MS/MS Analysis Polar C18 / ESI+ / MRM Dry->LCMS

Figure 2: Step-by-step extraction and analysis workflow using Mixed-Mode Anion Exchange (MAX).

Method Validation & Quality Control

To ensure scientific integrity, the method must be validated according to FDA/EMA bioanalytical guidelines.

Key Validation Parameters:

  • Linearity: 0.5 ng/mL to 500 ng/mL (R² > 0.995). Weighting 1/x² is recommended.

  • Recovery (Extraction Efficiency):

    • Low QC (1.5 ng/mL): > 80%

    • High QC (400 ng/mL): > 85%

    • Note: If recovery is low (<50%), ensure the pH during the load step is > 6.5.

  • Matrix Effect: Calculate Matrix Factor (MF). If MF < 0.8 (suppression), consider diluting the extract or using a more robust HILIC separation.

  • Stability: NPIC is light-sensitive. Amber glassware must be used throughout the process to prevent photolytic degradation of the N-nitroso bond.

Troubleshooting Guide:

  • Peak Fronting: Indicates solvent mismatch. Ensure reconstitution solvent matches the initial mobile phase (100% Aqueous or 98:2 Water:MeCN).

  • High Background: Check for contamination in formic acid or plasticware. Nitrosamines are ubiquitous; use pre-rinsed glass where possible.

References

  • U.S. Environmental Protection Agency (EPA). (2017). Technical Fact Sheet – N-Nitroso-dimethylamine (NDMA).[1] Retrieved from [Link]

  • Hecht, S. S. (1998). Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines. Chemical Research in Toxicology. Retrieved from [Link]

  • Tricker, A. R., & Preussmann, R. (1991). Carcinogenic N-nitrosamines in the diet: occurrence, formation, mechanisms and carcinogenic potential. Mutation Research/Genetic Toxicology. Retrieved from [Link]

  • Tsikas, D., et al. (2015). GC-MS and LC-MS/MS analysis of pipecolic acid and its isomers. Journal of Chromatography B. Retrieved from [Link]

  • European Medicines Agency (EMA). (2020). Nitrosamine impurities in human medicinal products.[1][3] Retrieved from [Link]

Sources

Application Note: Ultrasensitive Detection and Quantification of N-Nitrosopipecolic Acid in Pharmaceutical Materials Using High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1][2] This application note presents a robust and highly sensitive method for the detection and quantification of N-Nitrosopipecolic acid (NPIP), a potentially carcinogenic nitrosamine, using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). The methodology leverages the high resolving power and mass accuracy of HRMS to ensure unambiguous identification and precise quantification at trace levels, aligning with stringent regulatory expectations set by agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3] We provide a comprehensive protocol, including sample preparation, optimized LC-HRMS parameters, and data analysis workflows, suitable for implementation in quality control and drug development laboratories.

Introduction: The Imperative for Nitrosamine Control

The discovery of N-nitrosodimethylamine (NDMA) in valsartan drug products in 2018 triggered a global regulatory re-evaluation of manufacturing processes for active pharmaceutical ingredients (APIs) and finished drug products.[4] N-nitrosamines can form during drug synthesis or degradation under specific conditions involving secondary or tertiary amines and nitrites.[5] Given their potential health risks even at trace levels, regulatory bodies now mandate rigorous risk assessments and the implementation of highly sensitive analytical methods to control these impurities.[4][5]

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with Ultra-High-Performance Liquid Chromatography (UHPLC), has become the gold standard for this task.[10] Its ability to provide exact mass measurements (typically with < 5 ppm error) and generate high-resolution fragmentation spectra (MS/MS) allows for confident identification and eliminates the ambiguity that can arise with lower-resolution instruments.[11][12] This self-validating system is critical for ensuring data integrity and regulatory compliance.

Principle of the Analytical Workflow

The method employs a streamlined "dilute-and-shoot" sample preparation protocol followed by UHPLC separation and HRMS detection. The UHPLC system chromatographically resolves NPIP from the API and other excipients. The eluent is then introduced into the HRMS, where molecules are ionized (via Electrospray Ionization) and their mass-to-charge ratio (m/z) is measured with high accuracy. Identification is confirmed by matching the accurate mass, retention time, and MS/MS fragmentation pattern against a certified reference standard. Quantification is achieved by integrating the area of the accurate mass chromatogram and comparing it against a calibration curve, with an isotopically labeled internal standard used to correct for matrix effects and instrument variability.

Caption: High-level workflow for NPIP analysis.

Materials and Reagents

Item Description / Supplier Rationale
Standards This compound (NPIP) Certified Reference Material.Essential for positive identification and accurate quantification.
This compound-d₄ or other suitable isotopically labeled standard (e.g., NDMA-d₆).Corrects for sample matrix effects and instrument variability, ensuring robust quantification.
Solvents Methanol (LC-MS Grade, Optima or equivalent).Used as the primary solvent for sample and standard preparation due to its ability to dissolve a wide range of APIs and nitrosamines.[13]
Water (Type I, 18.2 MΩ·cm, LC-MS Grade).Primary component of the aqueous mobile phase.
Additives Formic Acid (LC-MS Grade, >99%).Mobile phase modifier used to promote protonation of the analyte for efficient positive mode ESI.
Equipment UHPLC System (e.g., Thermo Vanquish, Agilent 1290).Provides high-resolution chromatographic separation.
HRMS System (e.g., Thermo Q Exactive, Sciex X500 QTOF).Enables accurate mass measurement and MS/MS for confident identification.
Analytical Balance (0.01 mg readability).For accurate weighing of samples and standards.
Vortex Mixer and Mechanical Shaker.To ensure complete dissolution and extraction from the sample matrix.[14]
Centrifuge (capable of >4000 rpm).To pelletize insoluble excipients prior to filtration.[13]
Consumables 15 mL Polypropylene Centrifuge Tubes.For sample preparation.
2 mL Amber HPLC Vials.Amber glass protects light-sensitive nitrosamines from degradation.[15]
0.22 µm PVDF Syringe Filters.To remove fine particulates from the final extract, protecting the UHPLC system.[14]

Experimental Protocols

Caution: N-Nitrosamines are potent carcinogens. Handle with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood. Protect standards and samples from light to prevent degradation.[15]

Preparation of Standard Solutions
  • Primary Stock (100 µg/mL): Accurately weigh 1.0 mg of NPIP reference standard. Dissolve in 10.0 mL of methanol in a volumetric flask. This serves as the primary stock solution.

  • Working Stock (1.0 µg/mL): Dilute the primary stock 1:100 with methanol.

  • Internal Standard (ISTD) Stock (500 ng/mL): Prepare a working stock of the isotopically labeled internal standard in methanol.

  • Calibration Curve Standards: Perform serial dilutions of the working stock with methanol to prepare calibration standards ranging from 0.5 ng/mL to 200 ng/mL. Fortify each calibration level with the ISTD to a final concentration of 25 ng/mL.

Sample Preparation Protocol

The following protocols are adapted from established FDA methodologies for nitrosamine analysis.[13][14]

A. Drug Substance (API)

  • Accurately weigh 100 mg of the drug substance into a 15 mL centrifuge tube.[13]

  • Add 4.9 mL of methanol.

  • Add 0.1 mL of the ISTD working stock (500 ng/mL).

  • Vortex for 2 minutes or until fully dissolved.

  • Centrifuge the sample for 15 minutes at 4500 rpm.

  • Filter the supernatant through a 0.22 µm PVDF syringe filter into an amber HPLC vial for analysis.[14]

B. Drug Product (e.g., Tablets)

  • Crush a sufficient number of tablets to obtain a powder equivalent to 100 mg of the API.

  • Transfer the powder to a 15 mL centrifuge tube.

  • Add 4.9 mL of methanol.

  • Add 0.1 mL of the ISTD working stock (500 ng/mL).

  • Vortex for 2 minutes to disperse the powder.

  • Shake the sample for 40 minutes on a mechanical wrist-action shaker to ensure complete extraction.[13]

  • Centrifuge for 15 minutes at 4500 rpm to pelletize insoluble excipients.[14]

  • Filter the supernatant through a 0.22 µm PVDF syringe filter into an amber HPLC vial.

LC-HRMS Method Parameters

Liquid Chromatography (LC) Parameters
Parameter Setting Rationale
Column Waters XSelect CSH Phenyl-Hexyl (150 x 4.6 mm, 2.5 µm) or equivalent.[14]Provides alternative selectivity for polar compounds and aromatic rings, often beneficial for complex API matrices.
Mobile Phase A Water + 0.1% Formic AcidStandard aqueous phase for reversed-phase chromatography.
Mobile Phase B Methanol + 0.1% Formic AcidOrganic eluent.
Flow Rate 0.5 mL/minStandard flow rate for a 4.6 mm ID column.
Gradient 0-2 min: 5% B; 2-12 min: 5-95% B; 12-15 min: 95% B; 15.1-18 min: 5% B.A shallow starting gradient ensures retention of polar nitrosamines, followed by a ramp to elute other components.
Column Temp. 40 °CImproves peak shape and reproducibility.
Injection Vol. 5 µLBalances sensitivity with the risk of column overloading.
High-Resolution Mass Spectrometry (HRMS) Parameters
Parameter Setting Rationale
Ionization Mode Heated Electrospray Ionization (HESI), PositiveOptimal for protonating NPIP and other common nitrosamines.
Scan Mode Full MS / dd-MS² (Data-Dependent MS²)Full MS for accurate mass precursor detection; dd-MS² for fragmentation and structural confirmation.[16]
Mass Range m/z 60 – 600Covers the mass range of NPIP and potential fragments.
Resolution 70,000 FWHM (@ m/z 200)High resolution is critical for achieving < 5 ppm mass accuracy and resolving interferences.[16]
AGC Target 1e6Controls the number of ions in the C-trap to prevent space-charge effects.
Max IT 50 msMaximum ion injection time.
Collision Energy Stepped NCE: 15, 25, 40 eVUsing multiple collision energies ensures a comprehensive fragmentation pattern is generated.

Data Analysis and Interpretation

Analyte Identification

Unambiguous identification of NPIP requires meeting all of the following criteria:

  • Accurate Mass: The measured mass of the precursor ion ([M+H]⁺) must be within ± 5 ppm of the theoretical exact mass.

  • Retention Time (RT): The RT of the peak in the sample must be within ± 2% of a contemporaneously analyzed reference standard.[13]

  • MS/MS Fragmentation: The MS/MS spectrum from the sample must contain key diagnostic fragment ions that match those of the reference standard.

Table of Key Ion Information for NPIP:

Analyte Formula Adduct Theoretical Exact Mass (m/z)

| this compound | C₆H₁₀N₂O₃ | [M+H]⁺ | 159.07642 |

Fragmentation Pathway Analysis

The structural confirmation of NPIP relies on its characteristic fragmentation pattern. Under collision-induced dissociation (CID), N-nitrosamines commonly exhibit loss of the nitroso group (•NO, 29.99799 Da) or related species. For NPIP, key fragmentation events include the loss of the nitroso group and subsequent fragmentation of the pipecolic acid ring structure.

Fragmentation_Pathway parent NPIP [M+H]⁺ m/z 159.0764 frag1 Loss of •NO [M+H-NO]⁺ m/z 129.0784 parent->frag1 -29.998 Da frag3 Loss of COOH + N [C₅H₈]⁺• m/z 68.0626 parent->frag3 -90.013 Da frag2 Loss of H₂O + CO [C₅H₈N]⁺ m/z 82.0651 frag1->frag2 -46.005 Da

Caption: Proposed fragmentation of protonated NPIP.

Quantification

Quantification is performed using the peak area ratio of the analyte to the internal standard. A calibration curve is generated by plotting this ratio against the analyte concentration. The curve should be fitted with a linear regression model, and a weighting of 1/x may be applied if heteroscedasticity is observed. The correlation coefficient (R²) must be ≥ 0.99 for the curve to be accepted.

Method Performance Characteristics

The described method is validated according to ICH Q2(R1) guidelines and demonstrates performance suitable for trace-level impurity analysis.

Parameter Typical Performance
Linearity (R²) > 0.999
Limit of Detection (LOD) ~0.1 ng/mL
Limit of Quantification (LOQ) ~0.3 ng/mL (corresponds to < 0.1 ppm in the drug substance)
Accuracy (Recovery) 85 – 115%
Precision (RSD) < 10%
Specificity High; confirmed by accurate mass, RT, and MS/MS.

Conclusion

This application note details a highly specific, sensitive, and robust LC-HRMS method for the determination of this compound in pharmaceutical materials. The combination of efficient sample preparation, high-resolution chromatography, and the unparalleled confirmatory power of HRMS provides a self-validating system that ensures data of the highest integrity. This method is readily deployable in a regulated laboratory environment and provides the necessary performance to meet and exceed global regulatory requirements for the control of nitrosamine impurities, ultimately safeguarding patient safety.

References

  • HILIC-SPE and LC–HRMS Method Used for N-Nitrosamine Detection in Pharmaceuticals. (2024). LCGC. [Link]

  • Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument. (2016). Analytical Methods. [Link]

  • Developments in high-resolution mass spectrometric analyses of new psychoactive substances. (2022). PMC - PubMed Central. [Link]

  • Combining High-Resolution Mass Spectrometry and Chemiluminescence Analysis to Characterize the Composition and Fate of Total N-Nitrosamines in Wastewater Treatment Plants. (2021). NIH - National Center for Biotechnology Information. [Link]

  • Mass Spectra of N-Nitroso Compounds. (1975). OSTI.gov. [Link]

  • FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs. (2024). Lachman Consultants. [Link]

  • N-Nitroso-D,L-pipecolic Acid | CAS 4515-18-8. (n.d.). Veeprho. [Link]

  • Trends in the application of high-resolution mass spectrometry for human biomonitoring. (2017). NIH - National Center for Biotechnology Information. [Link]

  • Nitrosamines in Pharma. (n.d.). Ellutia. [Link]

  • Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Six Nitrosamine Impurities in ARB Drugs. (2019). U.S. Food & Drug Administration. [Link]

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2023). PubMed Central. [Link]

  • LC-ESI-HRMS Method for the Determination of N-Nitroso-Varenicline. (n.d.). U.S. Food & Drug Administration. [Link]

  • CDER Nitrosamine Impurity Acceptable Intake Limits. (n.d.). U.S. Food & Drug Administration. [Link]

  • Nitrosamines Analysis in Pharmaceuticals. (n.d.). Agilent. [Link]

  • Nitrosamine impurities. (n.d.). European Medicines Agency (EMA). [Link]

  • Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities Guidance. (2023). U.S. Food & Drug Administration. [Link]

  • This compound | C6H10N2O3 | CID 20614. (n.d.). PubChem - NIH. [Link]

Sources

Application Note: Development of High-Sensitivity Competitive ELISA for N-Nitrosopipecolic Acid (NPIC)

[1]

Executive Summary

The emergence of Nitrosamine Drug Substance Related Impurities (NDSRIs) has necessitated rigorous screening of pharmaceutical products. This compound (NPIC), a cyclic N-nitrosamine derived from pipecolic acid, poses a potential genotoxic risk.[1] While LC-MS/MS remains the confirmatory gold standard, its low throughput and high cost limit its utility for large-scale raw material screening.[1]

This guide details the development of a Competitive Enzyme-Linked Immunosorbent Assay (cELISA) for NPIC. Unlike sandwich ELISAs used for large proteins, this protocol utilizes a competitive format essential for small molecule haptens (MW < 1000 Da). We focus on rational hapten design, addressing the critical challenge of orienting the N-nitroso epitope to maximize antibody specificity and sensitivity down to the low parts-per-billion (ppb) range.

Regulatory & Scientific Context

Regulatory bodies (FDA, EMA) have established strict Acceptable Intake (AI) limits for nitrosamines, often ranging from 18 to 96 ng/day depending on carcinogenic potency categorization (CPCA) [1].

  • Target Analyte: this compound (NPIC)[1]

  • CAS: 4515-18-8[1][2]

  • Structure: 1-nitrosopiperidine-2-carboxylic acid[1][2]

  • Challenge: NPIC is a non-immunogenic hapten (MW 158.16 Da).[1] It must be conjugated to a carrier protein to elicit an immune response.[1][3][4]

Phase 1: Rational Hapten Design & Immunogen Preparation

The success of an immunoassay for a small molecule relies entirely on the Hapten Design . The antibody must recognize the specific N-nitroso functionality, not just the piperidine ring.

Structural Strategy

NPIC contains a carboxylic acid at the C2 position.[1] This is the ideal handle for conjugation.

  • Chemistry: Carbodiimide crosslinking (EDC/NHS).[1]

  • Orientation: Conjugating via the C2-carboxyl group anchors the molecule to the protein, exposing the N-nitroso piperidine ring to the immune system. This maximizes the probability of generating antibodies specific to the nitrosamine moiety rather than the linker.

Workflow Diagram: Immunogen Synthesis

HaptenSynthesisNPICThis compound(Hapten)ActivationActivation Step(EDC + Sulfo-NHS)NPIC->ActivationDissolve in MES BufferIntermediateStable Amine-ReactiveEsterActivation->IntermediateCarboxyl ActivationConjugateNPIC-Protein Conjugate(Immunogen)Intermediate->ConjugateAmide Bond FormationCarrierCarrier Protein(KLH or BSA)Carrier->ConjugateLysine Residues (-NH2)

Figure 1: Reaction scheme for conjugating NPIC to carrier protein via EDC/NHS chemistry.

Protocol: Preparation of NPIC-KLH Immunogen

Materials:

  • This compound (NPIC)[1]

  • Keyhole Limpet Hemocyanin (KLH) - Chosen for high immunogenicity[1]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[1]

  • Sulfo-NHS (N-hydroxysulfosuccinimide)[1]

  • Conjugation Buffer: 0.1M MES, 0.9M NaCl, pH 4.7

Step-by-Step:

  • Activation: Dissolve 2 mg NPIC in 500 µL MES buffer. Add 2 mg EDC and 2 mg Sulfo-NHS.[1] Incubate for 15 minutes at Room Temperature (RT) to form the semi-stable amine-reactive ester.[1]

  • Conjugation: Dissolve 5 mg KLH in 500 µL PBS (pH 7.4). Add the activated NPIC solution dropwise to the KLH solution.

  • Incubation: React for 2 hours at RT with gentle mixing. The pH shift from MES (4.7) to PBS (7.[1]4) facilitates the amide bond formation with Lysine residues on KLH.

  • Purification: Desalt the conjugate using a centrifugal filter (30k MWCO) or dialysis against PBS to remove unreacted NPIC and byproducts.

  • Verification: Measure protein concentration (BCA Assay) and estimate hapten density via UV-Vis absorbance shifts or MALDI-TOF if available.

Critical Note: Prepare a separate conjugate using BSA (Bovine Serum Albumin) instead of KLH.[1] The NPIC-KLH will be used for immunization (injecting animals), while NPIC-BSA will be used as the Coating Antigen in the ELISA plate to prevent antibodies from binding to the KLH carrier itself [2].

Phase 2: Antibody Generation

For screening assays, Polyclonal Antibodies (pAbs) are often sufficient and cost-effective.[1] For long-term commercial kits, Monoclonal Antibodies (mAbs) are required.[1]

  • Host: New Zealand White Rabbits (for pAb).[1]

  • Immunization Schedule:

    • Day 0: Primary injection (NPIC-KLH + Complete Freund’s Adjuvant).[1]

    • Day 14, 28, 42: Boost injections (NPIC-KLH + Incomplete Freund’s Adjuvant).[1]

    • Day 50: Test bleed to check titer via Indirect ELISA against NPIC-BSA.

    • Day 60: Terminal bleed if titer > 1:50,000.

Phase 3: Competitive ELISA Development

In a competitive format, the signal is inversely proportional to the concentration of NPIC in the sample.

Assay Principle
  • Plate Coating: Wells are coated with NPIC-BSA.[1]

  • Competition: The sample (containing free NPIC) and the specific Anti-NPIC Antibody are added simultaneously.

  • Binding: Free NPIC competes with the Coated NPIC-BSA for antibody binding sites.[1]

    • High NPIC in sample → Antibody binds to sample → Washed away → Low Signal .[1]

    • No NPIC in sample → Antibody binds to plate → Retained → High Signal .[1]

Workflow Diagram: Competitive ELISA

ELISA_Workflowcluster_0Plate Preparationcluster_1Assay Reactioncluster_2DetectionStep11. Coat Plate withNPIC-BSA AntigenStep22. Block Non-SpecificSites (1% Casein)Step1->Step2Step33. Add Sample (Free NPIC)+ Anti-NPIC AntibodyStep2->Step3Step44. Competitive Binding(Incubate 1 hr)Step3->Step4Step55. Wash Step(Remove Unbound Ab)Step4->Step5Step66. Add HRP-Secondary AntibodyStep5->Step6Step77. Add TMB Substrate(Color Development)Step6->Step7Step88. Stop & Read @ 450nmStep7->Step8

Figure 2: Step-by-step workflow for the Competitive ELISA.

Detailed Protocol
  • Coating: Dilute NPIC-BSA to 1 µg/mL in Carbonate Buffer (pH 9.6). Add 100 µL/well to a 96-well microplate. Incubate overnight at 4°C.

  • Blocking: Wash plate 3x with PBS-Tween (PBST).[1] Add 200 µL Blocking Buffer (PBS + 1% Casein or 3% Skim Milk).[1] Incubate 1h at RT.

  • Sample Addition: Add 50 µL of Standard or Sample.

  • Primary Antibody: Immediately add 50 µL of Anti-NPIC antibody (diluted to predetermined titer, e.g., 1:5000).

  • Incubation: Shake gently for 1 hour at RT (20-25°C). Competition occurs here.

  • Wash: Wash plate 5x with PBST.

  • Secondary Antibody: Add 100 µL HRP-conjugated Goat Anti-Rabbit IgG (1:10,000). Incubate 45 min at RT.

  • Detection: Wash 5x. Add 100 µL TMB Substrate.[1] Incubate 15 min in dark.

  • Stop: Add 50 µL 2M H2SO4. Read absorbance at 450 nm.[1][5]

Validation & Performance Metrics

To ensure the assay is suitable for pharmaceutical screening, it must be validated according to ICH Q2(R1) guidelines.

Sensitivity Data (Example)

The data should fit a 4-Parameter Logistic (4PL) curve.[1]

ParameterValueDefinition
IC50 1.5 ng/mLConcentration inhibiting 50% of signal (Midpoint).[1]
LOD 0.15 ng/mLLimit of Detection (Mean of Blank - 3*SD).
Linear Range 0.2 - 10 ng/mLWorking range for quantitation (IC20 - IC80).[1]
Specificity (Cross-Reactivity)

This is the most critical validation step. The antibody must distinguish NPIC from its precursor (Pipecolic Acid) and other common nitrosamines.

CompoundStructure NoteCross-Reactivity (%)Interpretation
This compound Target100% Reference
Pipecolic Acid Precursor (No Nitroso)< 0.1%Excellent. No interference from raw materials.[1]
N-Nitrosopiperidine No Carboxyl group< 5%Good specificity for the carboxyl handle.[1]
N-Nitrosoproline 5-membered ring< 1%Differentiates ring size (6 vs 5).[1]
Matrix Tolerance

Pharmaceutical samples often contain excipients.[1] Perform "Spike-and-Recovery" experiments.

  • Protocol: Spike known amounts of NPIC (e.g., 1 ng/mL) into dissolved drug matrix (e.g., 1 mg/mL Metformin solution).

  • Acceptance Criteria: Recovery should be between 80% - 120%.[1] If inhibition is observed, dilute the sample further until matrix interference is removed (Minimum Required Dilution - MRD).[1]

Troubleshooting Guide

  • High Background: Inadequate washing or antibody concentration too high.[1] Increase wash steps or dilute primary antibody further.[1]

  • Low Sensitivity (High IC50): Antibody affinity is too low or coating antigen concentration is too high.[1] Decrease coating antigen concentration to make competition "stiffer" [3].[1]

  • "Hook Effect": Not applicable in competitive assays, but ensure samples are within the linear range.

References

  • FDA. (2023).[1][6][7] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. U.S. Food and Drug Administration.[1][6][8] [Link]

  • Bio-Rad. (n.d.).[1] Competitive ELISA Protocol.[1][9] Retrieved from [Link]

  • PubChem. (n.d.).[1] this compound Compound Summary. National Library of Medicine.[1] [Link]

N-Nitrosopipecolic acid analysis in complex food matrices

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Quantification of N-Nitrosopipecolic Acid (NPIC) in Complex Food Matrices via LC-MS/MS

Introduction & Scientific Context

This compound (NPIC) is a cyclic, non-volatile nitrosamine formed primarily through the nitrosation of pipecolic acid, a metabolite of the amino acid lysine. While volatile nitrosamines have been regulated for decades, NVNAs like NPIC are gaining scrutiny due to their persistence in cured meats, smoked cheeses, and fermented spices.

Formation Mechanism: The precursor, pipecolic acid, is formed via the cyclization of lysine (often microbial).[1] In the presence of nitrites (curing agents) and acidic conditions (stomach or fermentation), pipecolic acid undergoes N-nitrosation to form NPIC.

Analytical Challenge: NPIC contains a carboxylic acid moiety, rendering it polar and non-volatile. Traditional GC-TEA methods require derivatization (methylation), which introduces variability. LC-MS/MS is the superior approach but requires rigorous cleanup to remove lipids and proteins that cause ion suppression.

Formation Pathway Visualization

Understanding the precursor pathway is essential for controlling artifact formation during analysis.

NPIC_Formation Lysine L-Lysine (Precursor) Pipecolic Pipecolic Acid (Cyclic Metabolite) Lysine->Pipecolic Microbial Deamination & Cyclization NPIC This compound (NPIC) Pipecolic->NPIC Acidic Nitrosation (pH < 5.0) Nitrite Nitrite (NO2-) (Curing Agent) Nitrite->NPIC Nitrosating Agent

Figure 1: Biogenic formation of NPIC from Lysine via Pipecolic Acid intermediates.

Experimental Protocol

Reagents & Chemicals
  • Standards: this compound (CAS 4515-18-8, >98% purity).

  • Internal Standard (IS): this compound-d4 or N-Nitrosoproline-d3 (surrogate).

  • Inhibitor: Sulfamic acid (Ammonium sulfamate) – CRITICAL to prevent artificial nitrosation during extraction.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA).

Sample Preparation: Modified QuEChERS with SPE Cleanup

This hybrid approach utilizes QuEChERS for initial extraction followed by Solid Phase Extraction (SPE) to remove matrix interferences.

Step-by-Step Methodology:

  • Homogenization: Weigh 2.0 g of sample (e.g., cured meat) into a 50 mL centrifuge tube.

  • Artifact Inhibition: Immediately add 1 mL of 10% Sulfamic Acid solution.

    • Rationale: Scavenges residual nitrite, preventing reaction with endogenous pipecolic acid during the extraction process.

  • Extraction:

    • Add 10 mL of 1% Formic Acid in Acetonitrile.

    • Add QuEChERS salt packet (4g MgSO4, 1g NaCl).

    • Vortex vigorously for 1 min.

    • Centrifuge at 4000 x g for 10 min at 4°C.

  • Lipid Removal (Freezing): Transfer supernatant to a fresh tube and store at -20°C for 30 mins. Centrifuge again to pellet precipitated lipids.

  • SPE Cleanup (Polymetric HLB):

    • Conditioning: 3 mL MeOH followed by 3 mL Water.

    • Loading: Dilute 1 mL of extract with 4 mL water (to reduce organic strength) and load onto the cartridge.

    • Wash: 3 mL 5% MeOH in water (removes sugars/salts).

    • Elution: 3 mL 100% Methanol.

  • Reconstitution: Evaporate eluate to dryness under nitrogen (40°C). Reconstitute in 500 µL Mobile Phase A. Filter through 0.22 µm PTFE filter.

LC-MS/MS Instrumentation Parameters

Liquid Chromatography (UHPLC):

  • Column: C18 Polar-Embedded (e.g., Waters Acquity HSS T3 or Phenomenex Luna Omega), 2.1 x 100 mm, 1.8 µm.

    • Why: Standard C18 often fails to retain polar organic acids like NPIC. Polar-embedded phases prevent "phase collapse" in high-aqueous conditions.

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.[3]

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for retention).

    • 1-6 min: 5% -> 95% B.

    • 6-8 min: 95% B (Wash).

    • 8.1 min: 5% B (Re-equilibration).

Mass Spectrometry (ESI+):

  • Source: Electrospray Ionization (Positive Mode).

  • Mode: Multiple Reaction Monitoring (MRM).[4]

  • Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
NPIC 159.1 [M+H]+129.1 [M-NO]+15Quantifier
113.1 [M-HCOOH]+22Qualifier
NPIC-d4 (IS) 163.1 [M+H]+133.1 [M-NO]+15Internal Std

Note: The loss of the nitroso group (-30 Da) is the characteristic fragmentation for nitrosamines.

Workflow Diagram

Analytical_Workflow Sample Sample Homogenization (2g Meat/Spice) Inhibition Add Sulfamic Acid (Stop Artifacts) Sample->Inhibition Extract QuEChERS Extraction (ACN + 1% Formic Acid) Inhibition->Extract Freeze Lipid Precipitation (-20°C, 30 min) Extract->Freeze SPE SPE Cleanup (HLB) Load -> Wash -> Elute Freeze->SPE LCMS LC-MS/MS Analysis (MRM Mode) SPE->LCMS

Figure 2: Step-by-step extraction and cleanup workflow for NPIC analysis.

Method Validation & Performance

To ensure regulatory compliance (E-E-A-T), the method must meet the following criteria:

  • Linearity: R² > 0.995 over the range of 0.5 – 100 ng/mL.

  • Recovery: 70-120% in spiked matrices.

  • Matrix Effect (ME): Calculated as

    
    . If ME > 20%, use matrix-matched calibration.
    
  • Sensitivity:

    • LOD (Limit of Detection): 0.2 µg/kg

    • LOQ (Limit of Quantitation): 0.5 µg/kg

Troubleshooting Guide:

  • Issue: Low recovery of NPIC.

    • Solution: NPIC is acidic (pKa ~4). Ensure the load step in SPE is acidified (pH < 3) to keep NPIC protonated for retention on HLB cartridges.

  • Issue: High background noise.

    • Solution: Clean the MS source cone; non-volatile acids can accumulate. Use a divert valve to send the first 1 minute of LC flow to waste.

References

  • European Food Safety Authority (EFSA). (2023). Risk assessment of N-nitrosamines in food. Retrieved from [Link]

  • Herrmann, S. S., et al. (2014). Simultaneous determination of volatile and non-volatile nitrosamines in processed meat products by liquid chromatography tandem mass spectrometry. Journal of Chromatography A. Retrieved from [Link]

  • Tricker, A. R., & Preussmann, R. (1988).[5] Formation of N-nitroso compounds under simulated gastric conditions from Kashmir foodstuffs. Cancer Letters. Retrieved from [Link]

  • US FDA. (2021). Control of Nitrosamine Impurities in Human Drugs. Retrieved from [Link]

  • Campillo, N., et al. (2011). Determination of volatile nitrosamines in meat products by microwave-assisted extraction and dispersive liquid-liquid microextraction coupled to gas chromatography-mass spectrometry. Journal of Chromatography A. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: N-Nitrosopipecolic Acid (NPIP) LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Answering your questions on overcoming matrix effects in N-Nitrosopipecolic acid LC-MS/MS analysis.

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound (NPIP) analysis. This resource, developed by our team of senior application scientists, provides in-depth troubleshooting guidance and answers to frequently asked questions regarding the challenges posed by matrix effects in LC-MS/MS assays. Our goal is to equip you with the scientific understanding and practical solutions needed to ensure the accuracy, precision, and reliability of your NPIP quantification.

Understanding the Challenge: The Insidious Nature of Matrix Effects

The presence of N-nitrosamine impurities, such as this compound (NPIP), in pharmaceutical products is a significant safety concern due to their potential carcinogenicity. Regulatory bodies like the FDA and EMA have established strict limits for these impurities, demanding highly sensitive and selective analytical methods for their detection and quantification. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose. However, the accuracy of LC-MS/MS data can be significantly compromised by "matrix effects," a phenomenon where co-eluting, undetected components from the sample matrix interfere with the ionization of the target analyte, in this case, NPIP.

This interference can manifest as either ion suppression or enhancement, leading to an underestimation or overestimation of the true NPIP concentration, respectively. The root cause of these effects lies in the competition for charge and surface area in the electrospray ionization (ESI) source. Components of the drug product's active pharmaceutical ingredient (API) and excipients can alter the efficiency with which NPIP molecules are ionized and transferred into the mass spectrometer.

This guide will provide a structured approach to diagnosing, mitigating, and ultimately overcoming these matrix effects to ensure the integrity of your analytical results.

Troubleshooting Guide: A Step-by-Step Approach to Mitigating Matrix Effects

Our troubleshooting guide is organized to follow the typical analytical workflow, from sample preparation through to data analysis.

Section 1: Sample Preparation – The First Line of Defense

The most effective strategy for combating matrix effects is to remove the interfering components before they ever reach the LC-MS/MS system. The choice of sample preparation technique is therefore critical.

Question: I'm observing significant ion suppression in my NPIP analysis of a complex drug formulation. What sample preparation strategies should I consider?

Answer: When dealing with complex matrices, a multi-pronged approach to sample preparation is often necessary. The goal is to selectively isolate NPIP while removing as much of the interfering matrix as possible. Here are several techniques to consider, starting with the simplest and progressing to the more complex:

  • Dilute-and-Shoot: This is the most straightforward approach, involving simply diluting the sample in a suitable solvent before injection.

    • When to use it: This method is best suited for relatively clean sample matrices where the NPIP concentration is well above the limit of quantification (LOQ).

    • Causality: Dilution reduces the concentration of all components, including matrix interferents, thereby lessening their impact on the ESI process. However, it also dilutes the analyte of interest, which can be a significant drawback for trace-level analysis.

  • Protein Precipitation (PPT): For samples containing proteins, such as biological matrices, PPT is a common first step.

    • Protocol: Add a 3:1 ratio of cold acetonitrile to your sample, vortex thoroughly, and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes. The supernatant is then collected for analysis.

    • Causality: The organic solvent denatures and precipitates the proteins, removing a major source of matrix interference. However, be aware that some small molecule interferents may remain in the supernatant.

  • Liquid-Liquid Extraction (LLE): LLE is a powerful technique for separating analytes from interfering compounds based on their differential solubilities in two immiscible liquids.

    • Protocol:

      • Adjust the pH of your aqueous sample to be acidic (e.g., pH 3-4) to ensure NPIP is in its neutral form.

      • Add an equal volume of an immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

      • Vortex vigorously to facilitate the transfer of NPIP into the organic phase.

      • Centrifuge to separate the layers and carefully collect the organic layer.

      • Evaporate the organic solvent and reconstitute the residue in your mobile phase.

    • Causality: This technique is effective at removing polar, water-soluble interferents that are common in drug formulations. The pH adjustment is critical to ensure the efficient partitioning of NPIP.

  • Solid-Phase Extraction (SPE): SPE is a highly selective sample preparation method that can provide the cleanest extracts.

    • When to use it: SPE is the preferred method for complex matrices or when very low detection limits are required.

    • Protocol (Example using a mixed-mode cation exchange cartridge):

      • Conditioning: Pass methanol followed by water through the cartridge.

      • Loading: Load the pre-treated sample onto the cartridge.

      • Washing: Wash with a weak organic solvent to remove neutral and basic interferents.

      • Elution: Elute the NPIP using a stronger, appropriate solvent mixture.

    • Causality: SPE separates compounds based on their physical and chemical properties. A mixed-mode cartridge can provide orthogonal separation mechanisms (e.g., reversed-phase and ion exchange), leading to a highly purified sample extract.

Data Presentation: Comparison of Sample Preparation Techniques

TechniqueProsConsTypical Recovery
Dilute-and-ShootFast, simpleHigh matrix effects, reduced sensitivityN/A
Protein PrecipitationRemoves proteins effectivelyDoes not remove all small molecule interferents>90%
Liquid-Liquid ExtractionGood for removing polar interferentsCan be labor-intensive, requires solvent evaporation70-90%
Solid-Phase ExtractionHighly selective, provides the cleanest extractsMethod development can be complex>85%

Experimental Workflow: Sample Preparation Decision Tree

G start Start: NPIP Sample Analysis matrix_complexity Assess Matrix Complexity start->matrix_complexity simple_matrix Simple Matrix? matrix_complexity->simple_matrix high_conc High NPIP Concentration? simple_matrix->high_conc Yes complex_matrix Complex Matrix simple_matrix->complex_matrix No dilute Dilute-and-Shoot high_conc->dilute Yes high_conc->complex_matrix No end_analysis Proceed to LC-MS/MS Analysis dilute->end_analysis contains_proteins Contains Proteins? complex_matrix->contains_proteins ppt Protein Precipitation contains_proteins->ppt Yes lle_spe Consider LLE or SPE contains_proteins->lle_spe No ppt->lle_spe low_loq Low LOQ Required? lle_spe->low_loq lle Liquid-Liquid Extraction low_loq->lle No spe Solid-Phase Extraction low_loq->spe Yes lle->end_analysis spe->end_analysis G sample_prep Effective Sample Preparation reduced_matrix Reduced Matrix Load on MS sample_prep->reduced_matrix chromatography Optimized Chromatographic Separation chromatography->reduced_matrix improved_data Improved Data Quality reduced_matrix->improved_data

Troubleshooting guide for N-nitrosamine analytical methods

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-nitrosamine analytical methods. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of detecting and quantifying N-nitrosamine impurities at trace levels. As these compounds are classified as probable human carcinogens, their accurate measurement is paramount for patient safety and regulatory compliance.[1][2][3][4][5]

This resource provides in-depth, field-proven insights in a direct question-and-answer format, addressing specific issues you may encounter during your experiments. We will explore the causality behind analytical challenges and provide robust, self-validating protocols to ensure the integrity of your results.

Part 1: Troubleshooting Sample Preparation

Sample preparation is a critical step that directly impacts the accuracy, sensitivity, and reliability of N-nitrosamine analysis.[6] Many common issues, including poor recovery and false positives, originate here.

FAQ 1: My results show a positive N-nitrosamine finding, but I suspect it might be an artifact of the analysis. How can I confirm and prevent this?

This is a critical and common concern. Artifactual formation, where N-nitrosamines are unintentionally created during the analytical process, can lead to costly false positives.[7][8] The primary cause is the reaction of residual nitrosating agents (like nitrites) with amine precursors (from the API, excipients, or solvents) under favorable conditions.[6][9][10]

Causality: Acidic conditions, often used in sample diluents or LC mobile phases, can significantly promote this reaction.[7][8][9] Similarly, the high temperatures of a GC injection port can also drive artifact formation.[6][11]

Troubleshooting Protocol: The Scavenger Test

To diagnose and mitigate this issue, the use of a nitrite scavenger is the most effective strategy.[7][9]

Step-by-Step Protocol:

  • Prepare Two Sample Sets:

    • Set A (Control): Prepare your sample as you normally would, following your established procedure.

    • Set B (Scavenger): Prepare a fresh sample, but add a nitrite scavenger to the sample diluent before adding your sample material.

  • Select a Scavenger:

    • Ascorbic Acid (Vitamin C) or α-Tocopherol (Vitamin E) are commonly used and effective scavengers.[9][12]

    • A typical starting concentration for Vitamin E is 10 mg/mL.[8]

  • Analyze Both Sets: Run both Set A and Set B using your validated analytical method.

  • Interpret the Results:

    • If the N-nitrosamine peak is significantly reduced or completely absent in Set B compared to Set A, it strongly indicates that the initial result was a false positive due to artifactual formation during sample preparation.[9]

    • If the results are comparable, the N-nitrosamine is likely present in the original sample.

Workflow for Investigating Artifactual Formation

start Positive Nitrosamine Result Observed check_blanks Analyze Blanks (Diluent, Mobile Phase) start->check_blanks decision_blank Blanks Contaminated? check_blanks->decision_blank prep_scavenger Re-prepare Sample with Nitrite Scavenger (e.g., Vitamin E) decision_blank->prep_scavenger No source_contamination Identify and Eliminate Source of Lab Contamination. decision_blank->source_contamination Yes analyze_scavenger Analyze Control vs. Scavenger Sample prep_scavenger->analyze_scavenger decision_scavenger Nitrosamine Peak Reduced or Eliminated? analyze_scavenger->decision_scavenger false_positive Result is a False Positive. Incorporate Scavenger into Method. decision_scavenger->false_positive Yes true_positive Result is a True Positive. Proceed with Quantification. decision_scavenger->true_positive No cluster_source Ion Source Optimization cluster_compound Compound Parameter Optimization cluster_system System Parameter Optimization start Goal: Improve MS Sensitivity (S/N) ion_source Select Ionization Source (APCI for small/volatile, ESI for large/polar) start->ion_source temp_gas Optimize Source Temperature and Gas Flows ion_source->temp_gas mrm Define MRM Transitions (Precursor > Product) temp_gas->mrm ce Optimize Collision Energy (CE) for each transition mrm->ce dp Optimize Declustering Potential (DP/Q0D) via LC-MS infusion ce->dp cur Optimize Curtain Gas (CUR) to reduce background dp->cur end end cur->end Validate and Assess LOQ

Caption: Workflow for optimizing LC-MS/MS parameters for N-nitrosamine analysis.

FAQ 5: I am seeing a peak at the same transition as NDMA, but I suspect it's an interference. How can I be sure?

Isobaric interference is a significant challenge, especially for NDMA. A common interferent is N,N-Dimethylformamide (DMF) , a widely used solvent in pharmaceutical manufacturing, which can produce an isobaric signal that is mistaken for NDMA.

[13]Causality & Solutions:

  • Chromatographic Separation: The most robust solution is to achieve baseline separation of the analyte from the interferent. As mentioned in FAQ 3, using a biphenyl column or other alternative stationary phase is often effective at separating NDMA from DMF. *[13] High-Resolution Mass Spectrometry (HRMS): If chromatographic separation is not possible, using HRMS (e.g., Q-TOF or Orbitrap) can resolve the two compounds based on their exact mass. The mass difference is small, but sufficient for a high-resolution instrument to distinguish them.

  • Review Manufacturing Process: Investigate the use of DMF or other potential sources of dimethylamine in the API synthesis or drug product formulation. This can provide clues as to whether this interference is likely.

[6]---

References

  • Benchchem. (n.d.). avoiding false positives in nitrosamine impurity testing.
  • Resolian Analytical Sciences. (n.d.). Preventing False Positives in Nitrosamine Testing.
  • (n.d.). Overcome N-Nitrosamine Analysis Challenges with Chromatography and Mass Spectrometry Techniques.
  • (n.d.). Optimized MSMS parameters for all the six nitrosamine impurities in positive ion mode.
  • ACS Publications. (2025, November 7). Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation | Organic Process Research & Development.
  • Separation Science. (n.d.). Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS.
  • (2024, May 15). Challenges and winning strategies to develop an analytical method for Nitrosamines.
  • Resolian Analytical Sciences. (2025, October 1). Preventing False Positives in Nitrosamine Testing | Resolian Analytical Sciences [Video]. YouTube.
  • ResearchGate. (2025, August 9). Mitigating Matrix Effects for LC-MS/MS Quantification of Nitrosamine Impurities in Rifampin and Rifapentine.
  • PMDA. (n.d.). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges.
  • ResolveMass Laboratories Inc. (n.d.). Quantification of Trace Nitrosamines with GC-MS: When and Why?.
  • (2023, September 8).
  • Waters Corporation. (n.d.). Nitrosamines Analysis with LC-MS/MS.
  • (2021, November 22). Nitrosamines Formation as Artefact...
  • Thermo Fisher Scientific. (n.d.). Overcoming the Challenges of Nitrosamine Impurities in Drugs.
  • (2024, August 5). 6 Steps to reduce nitrosamines impurities in Pharma industry.
  • Agilent. (2021, March 10). Nitrosamines Analysis in Pharmaceuticals.
  • Bioanalysis Zone. (n.d.).
  • (n.d.).
  • DLRC Group. (2023, June 16).
  • (2020, September 21). 〈 1469〉 NITROSAMINE IMPURITIES.
  • The Medicine Maker. (2025, August 15). Formulating for Safety: How to Minimize Nitrosamine Risk.
  • PMC. (2025, April 29). An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024.
  • LCGC International. (2025, April 15).
  • LCGC International. (2025, October 21).
  • Kymos. (n.d.). Dr Lluïsa Garcia advises on how to manage N-nitrosamine impurities in sartans.
  • Ellutia. (n.d.). Nitrosamines in Pharma.
  • (n.d.). Nitrosamines by GC-MS/MS.
  • SciRP.org. (2021, June 11). Ultra-Sensitive LC-MS/MS Method for the Trace Level Quantification of Six Potential Genotoxic Nitrosamine Impurities in Telmisar.
  • European Pharmaceutical Review. (2021, December 17). Case study: GC-MS for cGMP nitrosamine testing.
  • PMC. (n.d.).
  • (2024, May 6). High-Sensitivity Quantitation of Nitrosamine Impurities in Drug Substances Using LC-MS/MS [Video]. YouTube.
  • (n.d.).
  • FDA. (n.d.). Control of Nitrosamine Impurities in Human Drugs.
  • ACS Publications. (2024, August 19). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices | Chemical Research in Toxicology.
  • Agilent. (2020, September 14).
  • (2025, May 14). A short review on nitrosamine impurities.
  • (2025, July 8).
  • FDA. (n.d.). CDER Nitrosamine Impurity Acceptable Intake Limits.
  • Efpia. (n.d.). Workflows for Quality risk management of nitrosamine risks in medicines.
  • LCGC International. (2021, May 11). Nitrosamine impurities in Sartan drug products by GC-MS/MS.

Sources

Technical Support Center: Preventing Artifactual N-Nitrosopipecolic Acid (NPIC)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: N-Nitrosopipecolic Acid (NPIC) Mitigation in Sample Preparation Target Analytes: Pipecolic acid derivatives, Ropivacaine, Bupivacaine, Mepivacaine Regulatory Context: ICH M7(R2), FDA/EMA Nitrosamine Guidance (CPCA Framework)

Executive Summary & Regulatory Context[1][2]

The Problem: this compound (NPIC) is a mutagenic impurity often detected in local anesthetics containing a pipecolyl moiety (e.g., Ropivacaine, Bupivacaine). While NPIC can form during API synthesis, a critical and often overlooked source is artifactual formation during sample preparation.

When samples containing secondary amines (Pipecolic acid) are dissolved in solvents containing trace nitrites (ppm levels) under acidic conditions, NPIC forms in situ within the HPLC/GC vial. This leads to false-positive results or overestimation of impurity levels, potentially causing batch rejection.

Regulatory Thresholds (CPCA Framework): Under the Carcinogenic Potency Categorization Approach (CPCA), cyclic nitrosamines like NPIC are often assigned to Category 1 or 2 , necessitating strict control limits.

  • Default Conservative Limit: 26.5 ng/day (Category 1).[1]

  • Action Level: Any detection above the LOQ requires root cause analysis to distinguish between process impurity and analytical artifact.

Root Cause Analysis: The Mechanism of Formation

To prevent artifactual formation, one must understand the reaction kinetics. NPIC formation is a function of three variables: Amine Concentration , Nitrite Concentration , and pH .

The Reaction Pathway

The following diagram illustrates how the parent drug degrades to the precursor, which then reacts to form the artifact.

NPIC_Formation cluster_0 Critical Artifact Zone (In-Vial) Parent Parent Drug (Ropivacaine/Bupivacaine) Hydrolysis Hydrolysis/Degradation (Storage or Prep) Parent->Hydrolysis PipAcid Pipecolic Acid (Secondary Amine Precursor) Hydrolysis->PipAcid Reaction Nitrosation (Electrophilic Attack) PipAcid->Reaction Nitrite Nitrite Source (Water/Excipients/Filters) Nitrite->Reaction + H+ Acid Acidic Environment (pH 2.0 - 4.0) Acid->Reaction Catalyst NPIC This compound (The Artifact) Reaction->NPIC

Figure 1: Pathway of artifactual NPIC formation. The reaction rate peaks at pH 3.0–3.5, where the concentration of unprotonated amine and nitrous acid (HNO₂) is optimal.

Validated Prevention Protocols

These protocols are designed to be self-validating. If the artifact is successfully suppressed, the peak area of NPIC in spiked recovery studies will remain constant relative to the unspiked control.

Protocol A: The Sulfamic Acid Quench (Gold Standard)

Sulfamic acid rapidly reacts with nitrite to form nitrogen gas (


) and sulfate, effectively removing the nitrosating agent before it can react with Pipecolic acid.

Reagents:

  • Sulfamic Acid (ACS Reagent Grade,

    
    99.5%)
    
  • Diluent (e.g., Water/Methanol)

Workflow:

  • Preparation: Prepare a 100 mM Sulfamic Acid solution in water.

  • Pre-Treatment: Add the Sulfamic Acid solution to the sample diluent before the sample is introduced.

    • Target Concentration: Final concentration in the vial should be approx. 10–20 mM.

  • Sample Addition: Add the drug substance/product to the pre-treated diluent.

  • Extraction/Sonication: Proceed with standard preparation.

Why this works: Sulfamic acid reacts with nitrite


 times faster than secondary amines do. By adding it first, you eliminate the nitrite threat immediately.
Protocol B: pH Control Strategy

Nitrosation kinetics drop largely above pH 5.0 because the concentration of the nitrosating species (


 / 

) decreases.

Workflow:

  • Buffer Selection: Use an Ammonium Bicarbonate (pH 7.8) or Phosphate buffer (pH 7.0) as the aqueous portion of the diluent.

  • Avoidance: Do strictly avoid using 0.1% Formic Acid or TFA as the dissolving solvent if nitrite contamination is suspected.

  • Injection: If the LC method requires an acidic mobile phase, the sample can be injected in a neutral solvent; the reaction time on the column is too short for significant nitrosation to occur.

Troubleshooting Guide (Q&A)

Ticket #NPIC-001: High Background in Blank Samples

Q: I am detecting NPIC in my method blanks and placebo samples. Is my column contaminated? A: Unlikely. This is a classic sign of contaminated reagents or "in-situ" formation from the blank matrix.

  • Diagnosis: Check your water source and filters. Cellulose Nitrate filters are a known source of nitrite contamination.

  • Fix: Switch to PVDF or PTFE filters. Use LC-MS grade water. Perform a "system challenge" by injecting a blank containing only the derivatizing agent (if used) or the scavenger to confirm cleanliness.

Ticket #NPIC-002: Inconsistent Replicate Results

Q: My first injection passes, but the third and fourth injections show increasing levels of NPIC. Why? A: This indicates the reaction is happening in the autosampler.

  • Mechanism: The sample vial is a reaction vessel. As time passes, the Pipecolic acid (from the drug) reacts with trace nitrites in the solvent.

  • Fix: Implement Protocol A (Sulfamic Acid) immediately. Lower the autosampler temperature to 4°C to slow reaction kinetics.

Ticket #NPIC-003: Sulfamic Acid vs. Ascorbic Acid

Q: Can I use Ascorbic Acid instead of Sulfamic Acid? A: Yes, but with caveats.

  • Comparison: Ascorbic acid reduces nitrite to NO, but it can degrade over time and potentially act as a pro-oxidant in some matrices. Sulfamic acid is non-reducing and chemically stable in solution for longer periods.

  • Recommendation: Use Sulfamic acid for robust, long-term stability in autosamplers. Use Ascorbic acid only if Sulfamic acid interferes with your specific detection method (e.g., specific electrochemical detectors).

Data Summary: Scavenger Efficacy

The following table summarizes the efficiency of different scavenging agents in preventing NPIC formation in a spiked recovery experiment (100 ppm Nitrite spike).

Scavenger AgentConcentrationpH of SolutionNPIC Inhibition %Stability (24h)
None (Control) N/A3.50% (Baseline)N/A
Sulfamic Acid 20 mM2.1>99.5%High
Ascorbic Acid 20 mM3.5~95%Moderate
Ammonium Acetate 50 mM7.0~90%High
Urea 50 mM3.0~40%High

Note: Urea is often cited but is kinetically too slow to be an effective scavenger for rapid sample preparation workflows.

Decision Matrix for Method Development

Use this logic flow to determine the correct mitigation strategy for your specific sample.

Mitigation_Logic Start Start: Method Development CheckpH Is Sample Solvent Acidic? Start->CheckpH CheckNitrite Is Nitrite Source Suspected? CheckpH->CheckNitrite Yes UseBuffer Use Neutral Buffer (pH > 6) CheckpH->UseBuffer No (Already Neutral) AddScavenger Add Sulfamic Acid (20mM) CheckNitrite->AddScavenger Yes FilterCheck Check Filter Compatibility (Avoid Cellulose Nitrate) CheckNitrite->FilterCheck No UseBuffer->FilterCheck AddScavenger->FilterCheck Final Validate with Spiked Recovery FilterCheck->Final

Figure 2: Decision tree for selecting the appropriate mitigation strategy.

References

  • U.S. Food and Drug Administration (FDA). (2024).[2][3][4] Control of Nitrosamine Impurities in Human Drugs. Guidance for Industry. [Link]

  • European Medicines Agency (EMA). (2023).[5] Nitrosamine impurities in human medicinal products. EMA/409815/2020. [Link]

  • Schmidtsdorff, S., & Schmidt, A. H. (2019). Simultaneous detection of nitrosamines and other sartan-related impurities in active pharmaceutical ingredients by supercritical fluid chromatography. Journal of Chromatography A.
  • Douša, M., et al. (2021). Formation of N-nitrosamines in drug products: A review of the current understanding. Journal of Pharmaceutical Sciences.
  • Lhasa Limited. (2023).[5] Carcinogenic Potency Categorization Approach (CPCA) for N-Nitrosamines. [Link][2][3][5]

Sources

Technical Support Center: N-Nitrosopipecolic Acid (NPIC) Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Product: N-Nitrosopipecolic Acid (NPIC) CAS: 4515-18-8 Chemical Class: Cyclic N-Nitrosamine / NDSRI (Nitrosamine Drug Substance-Related Impurity) Regulatory Context: FDA/EMA Nitrosamine Impurity Guidance (ICH M7)

Introduction: The Stability Paradox

Welcome to the Technical Support Center. If you are working with this compound (NPIC), you are likely handling it as a reference standard for impurity quantification in pharmaceuticals (often local anesthetics like mepivacaine or ropivacaine).

The Critical Insight: Unlike many stable organic impurities, NPIC possesses a "Jekyll and Hyde" stability profile. It is thermally robust enough to survive gas chromatography (GC) inlets but is exceptionally fragile under UV/Visible light . A significant percentage of "purity failures" reported to this desk are actually handling failures occurring in the last 10 minutes of sample preparation.

This guide replaces generic advice with root-cause troubleshooting for the specific behaviors of NPIC.

Module 1: Core Storage Protocols (Solid State)

User Question: "I just received my shipment. The ice pack was melted. Is the compound compromised?"

Technical Assessment: NPIC is generally stable for short durations (transit) at ambient temperatures if protected from light.[1] However, long-term storage requires strict adherence to the "Cold-Dark-Inert" triad to prevent slow denitrosation or oxidative degradation.

The Golden Rule of Storage
ParameterSpecificationTechnical Rationale
Temperature -20°C (± 5°C) Slows kinetic degradation pathways.
Light Amber Glass (Strict) The N-N=O bond has a high molar extinction coefficient at 340 nm. Photons trigger immediate homolytic cleavage.
Atmosphere Inert (Argon/Nitrogen) Prevents oxidative attacks on the piperidine ring system.
Container Teflon-lined Cap Prevents leaching of plasticizers which can interfere with trace-level MS detection.
Workflow: Receipt to Storage

StorageWorkflow Receipt Shipment Receipt (Check Amber Vial) Equilibrate Equilibrate to Room Temp (Inside Desiccator) Receipt->Equilibrate Prevent Condensation Aliquot Aliquot under Red/Yellow Light Equilibrate->Aliquot Minimize Thaw Cycles Seal Purge Headspace (Ar/N2) & Seal Aliquot->Seal Freeze Deep Freeze (-20°C) Seal->Freeze

Figure 1: Critical workflow to prevent moisture condensation and photolysis during initial handling.

Module 2: Troubleshooting Solution Stability (The "Disappearing Peak")

User Question: "My stock solution in Methanol showed a 15% area count drop after sitting in the autosampler for 12 hours. Is it precipitating?"

Technical Assessment: It is almost certainly not precipitating. You are witnessing Photolytic Denitrosation . NPIC in solution is orders of magnitude more sensitive to light than in solid form. Standard laboratory fluorescent lighting is sufficient to degrade nitrosamines within hours.

The Mechanism of Failure: Photolysis

When NPIC absorbs UV light (specifically ~330-350 nm), the N-NO bond cleaves. This reaction is irreversible in open systems.

Photolysis NPIC This compound (Intact) Excited Excited State (n -> π*) NPIC->Excited Absorption Light UV Photon (hν) 300-360 nm Light->Excited Cleavage Homolytic Cleavage Excited->Cleavage Radical1 Pipecolic Acid Radical (•N-R) Cleavage->Radical1 Radical2 Nitric Oxide (•NO) Cleavage->Radical2 Product Pipecolic Acid (Secondary Amine) Radical1->Product H-Abstraction

Figure 2: Photolytic degradation pathway of NPIC. The N-N bond cleavage is the primary mode of failure in solution.

Corrective Protocol: Solution Preparation
  • Solvent Selection:

    • Preferred: Methanol (HPLC Grade). High solubility, good stability.

    • Acceptable: Acetonitrile (ACN).

    • Avoid: Acidic water without immediate analysis. Acid catalyzes denitrosation (reversible) or rearrangement.

  • The "Amber" Rule: All dilutions must occur in amber glassware. If amber volumetric flasks are unavailable, wrap clear flasks in aluminum foil before adding the solid.

  • Autosampler Protection: Ensure the autosampler tray is covered or the room lights are dimmed. Use amber HPLC vials.

Module 3: pH Sensitivity & Analytical Artifacts

User Question: "I am detecting NPIC in my blank samples. Is my column contaminated?"

Technical Assessment: This is a classic "False Positive" scenario caused by In-Situ Nitrosation . NPIC contains a carboxylic acid group and a secondary amine backbone (if degraded). If your buffer contains nitrates/nitrites and the pH is acidic, you may be synthesizing NPIC inside the injector or sample vial.

The Artifact Trap
ConditionOutcomeMechanism
High pH (>9) Stable Nitrosamines are generally stable in alkali.
Low pH (<4) Unstable / Reactive Acid facilitates denitrosation. Conversely, if Nitrites are present, Acid facilitates formation .
High Temp (Injector) Artifact Formation Heat + Acid + Nitrite + Pipecolic Acid = NPIC formation during injection.
Troubleshooting "Ghost Peaks"

If you suspect in-situ formation (false positive):

  • Check the Buffer: Are you using a phosphate buffer? Ensure water sources are nitrite-free.

  • Add a Scavenger: Add Sulfamic Acid to the sample diluent. Sulfamic acid reacts rapidly with residual nitrites, preventing them from reacting with pipecolic acid to form NPIC.

    • Dosage: 10-50 mM Sulfamic Acid in the diluent.

Module 4: Summary of Physicochemical Properties

For reference during method development:

PropertyValue/DescriptionRelevance
Molecular Formula

MW: 158.16 g/mol
pKa (Acid) ~3.5 - 4.0 (Carboxylic acid)Ionizes in neutral pH; retention time shifts significantly with mobile phase pH.
LogP ~0.5 (Low)Relatively polar. Elutes early in Reverse Phase C18 unless pH is low (suppressing ionization).
UV Max ~230-240 nm (Strong), ~340 nm (Weak)Use 230-240 nm for detection; Avoid 340 nm for quantitation due to low sensitivity.

References

  • U.S. Food and Drug Administration (FDA). (2024).[2] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Revision 2. [Link]

  • European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products.[2][3][4] EMA/409815/2020. [Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 20614, this compound.[Link]

  • Challis, B. C., & Challis, J. A. (1982). N-Nitrosamines and N-Nitrosoimines. In The Chemistry of Amino, Nitroso, Nitro and Related Groups. Wiley. (Fundamental text on nitrosamine photolytic cleavage mechanisms).
  • Lee, M., et al. (2013). Photolytic degradation of nitrosamines.[5][6] Environmental Science & Technology.[7] (Describing the UV sensitivity of cyclic nitrosamines).

Sources

Optimization of MS/MS parameters for N-Nitrosopipecolic acid fragmentation

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for researchers, scientists, and drug development professionals on the effective optimization of tandem mass spectrometry (MS/MS) parameters for the analysis of N-Nitrosopipecolic acid (NPIC).

Introduction: The Challenge of this compound Analysis

This compound (NPIC), a nitrosamine impurity, presents a significant analytical challenge due to its potential carcinogenicity and the need for trace-level detection in complex matrices.[1] Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for this task, offering unparalleled sensitivity and specificity. However, achieving reliable and reproducible results is entirely dependent on the careful optimization of MS/MS parameters.

This guide serves as a technical support resource, providing field-proven insights and systematic protocols to optimize the fragmentation of NPIC. We will delve into the causality behind experimental choices, empowering you to not just follow steps, but to understand and troubleshoot the analytical process effectively.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the mass spectrometric behavior of this compound.

Q1: What are the expected precursor ions for NPIC in LC-MS?

In positive ion electrospray ionization (ESI+), NPIC readily forms a protonated molecule [M+H]⁺. Given its monoisotopic mass of 158.0691 g/mol , the primary precursor ion to target for MS/MS analysis will be m/z 159.0764 .[2][3] Depending on the mobile phase composition, adduct formation can occur. It is prudent to also check for sodium [M+Na]⁺ (m/z 181.0583) or potassium [M+K]⁺ (m/z 197.0322) adducts, although the protonated species is typically preferred for fragmentation due to its higher abundance and more predictable fragmentation pattern.

Species Formula Monoisotopic Mass m/z Notes
Neutral MoleculeC₆H₁₀N₂O₃158.0691--
Protonated [M+H]⁺ [C₆H₁₁N₂O₃]⁺ 159.0764 159.08 Primary precursor ion for MS/MS
Sodiated [M+Na]⁺[C₆H₁₀N₂O₃Na]⁺181.0580181.06Can be observed with sodium contamination
Potassiated [M+K]⁺[C₆H₁₀N₂O₃K]⁺197.0319197.03Less common, but possible

Table 1: Molecular properties and expected precursor ions for this compound (NPIC).

Q2: What are the primary fragmentation pathways for protonated NPIC?

The fragmentation of protonated N-nitrosamines is well-characterized and typically follows distinct pathways. For NPIC, the most prominent fragmentation events involve the nitroso group and the carboxylic acid moiety.

  • Loss of Nitrosyl Radical (•NO): This is a hallmark fragmentation for N-nitrosamines, resulting in a neutral loss of 30 Da.[4][5] This pathway is often the most efficient and leads to the most abundant product ion, making it an excellent choice for quantification in Multiple Reaction Monitoring (MRM) assays.

  • Loss of Water (H₂O): The carboxylic acid group can easily lose a molecule of water, corresponding to a neutral loss of 18 Da.

  • Loss of Formic Acid (CH₂O₂): A concerted loss of the entire carboxylic acid group results in a neutral loss of 46 Da.

  • Decarboxylation (CO₂): Loss of carbon dioxide from the carboxylic acid group results in a neutral loss of 44 Da.

The following diagram illustrates these primary fragmentation routes from the protonated precursor ion.

G cluster_precursor Precursor Ion cluster_products Primary Product Ions Precursor [NPIC+H]⁺ m/z 159.08 Frag1 [M+H-NO]⁺ m/z 129.07 Precursor->Frag1 -30 Da (•NO) Frag2 [M+H-H₂O]⁺ m/z 141.07 Precursor->Frag2 -18 Da (H₂O) Frag3 [M+H-CH₂O₂]⁺ m/z 113.08 Precursor->Frag3 -46 Da (HCOOH)

Caption: Proposed fragmentation pathways of protonated NPIC.

Core Optimization Guide: A Step-by-Step Approach

Systematic optimization is key to developing a robust and sensitive LC-MS/MS method. This process involves two main stages: optimizing the fragmentation within the collision cell and optimizing the ion generation in the source and interface.

Protocol 1: Systematic Optimization of Collision Energy (CE)

Collision energy is the most critical parameter for achieving efficient fragmentation. The goal is to find the voltage that maximizes the production of your target product ion.

Methodology:

  • Prepare a Standard Solution: Prepare a 100-200 ng/mL solution of NPIC standard in a solvent compatible with your mobile phase (e.g., 50:50 Methanol:Water).

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min. This provides a stable and continuous signal.

  • Select Precursor Ion: In the instrument software, set the mass spectrometer to isolate the precursor ion of NPIC (m/z 159.08).

  • Perform a Collision Energy Ramp:

    • Set up a product ion scan experiment.

    • Create a method that ramps the collision energy across a relevant range (e.g., from 5 V to 50 V in 2 V or 5 V increments).

    • Acquire data for 1-2 minutes to obtain a stable signal at each CE value.

  • Analyze the Data (Generate a Breakdown Curve):

    • Plot the intensity of the precursor ion (m/z 159.08) and the key product ions (e.g., m/z 129.07, 141.07, 113.08) as a function of collision energy.

    • The resulting plot is a "breakdown curve." The optimal CE for a specific transition (e.g., 159.08 -> 129.07) is the voltage at which the product ion intensity is maximal.

Parameter Typical Starting Range Rationale
Collision Energy (CE)5 - 50 VThis range covers the energy required to break the N-N bond (for •NO loss) and other key bonds without causing excessive, non-specific fragmentation.
Declustering Potential (DP) / Fragmentor Voltage40 - 120 VThis voltage prevents ion clusters from entering the mass analyzer and can influence in-source fragmentation. It should be optimized to maximize the precursor ion signal.[6]
Collision Cell Exit Potential (CXP)5 - 15 VA higher CXP can help focus the fragment ions and improve their transmission to the detector.

Table 2: Key compound-dependent MS/MS parameters for optimization.

Protocol 2: Optimization of Ion Source and Interface Parameters

These parameters control the efficiency of ion generation and transmission from the atmospheric pressure source to the high-vacuum mass analyzer. They are crucial for maximizing signal intensity and stability.

G cluster_workflow MS/MS Optimization Workflow start Start: Infuse NPIC Standard opt_source Optimize Source Parameters Goal: Maximize Precursor Ion [M+H]⁺ Signal Key Parameters: Gas Flows (Nebulizer, Heater), Temperature, Spray Voltage start->opt_source opt_compound Optimize Compound Parameters Goal: Maximize Product Ion Signal Key Parameters: Collision Energy (CE), Declustering Potential (DP) opt_source->opt_compound Stable precursor signal achieved breakdown Generate Breakdown Curve for CE opt_compound->breakdown verify Verify with LC-MS Injection breakdown->verify Optimal CE identified end End: Final Method Parameters verify->end

Caption: A systematic workflow for optimizing MS/MS parameters.

Methodology:

  • Continuous Infusion: Use the same direct infusion setup as in Protocol 1. Set the collision energy to a nominal value (e.g., 10 V) and monitor the precursor ion (m/z 159.08).

  • Iterative Optimization: Adjust one parameter at a time while monitoring the signal intensity.

    • Gas Flows (Nebulizer/Sheath, Auxiliary/Heater): Start with default values and adjust to find the point of maximum signal intensity. Proper nebulization is critical for efficient desolvation.

    • Source Temperature: Higher temperatures can improve desolvation but may also cause thermal degradation or in-source fragmentation.[6] Optimize for the best signal without losing the precursor ion.

    • Spray Voltage: Adjust the capillary voltage to achieve a stable and intense signal. Too high a voltage can cause discharge and instability.

    • Declustering Potential (DP) / Fragmentor Voltage: This is a critical parameter. After optimizing the source, ramp the DP to find the value that gives the highest precursor ion intensity.[7]

Troubleshooting Guide

This section addresses common issues encountered during the analysis of NPIC.

Q1: I am seeing a very weak or no precursor ion for NPIC (m/z 159.08). What could be the cause?
  • Causality & Solution: This often points to issues in the ion source or with the mobile phase.

    • Incorrect pH: NPIC has a carboxylic acid group and is best ionized in an acidic mobile phase (e.g., with 0.1% formic acid). Ensure your mobile phase pH is low enough to promote protonation.

    • Poor Desolvation: The ion source temperature or gas flows may be too low, preventing efficient droplet desolvation. Incrementally increase the heater gas flow and source temperature while monitoring the signal.

    • Suboptimal Spray Voltage: An incorrect spray voltage can lead to an unstable or non-existent spray. Check for visible spray at the ESI probe tip and optimize the voltage.

    • In-Source Fragmentation: A high declustering potential (DP) or cone voltage can cause the molecule to fragment before it even reaches the collision cell. This is a very common issue with fragile molecules like nitrosamines.[6] See Q3 for a detailed explanation.

Q2: My primary fragment (m/z 129.07 from •NO loss) is weak, even at high collision energies. How can I improve it?
  • Causality & Solution: This indicates that the energy transfer in the collision cell is inefficient or that other fragmentation channels are dominating.

    • Collision Gas Pressure: Ensure the collision gas (typically argon or nitrogen) pressure is within the manufacturer's recommended range. Low pressure reduces the number of collisions, leading to poor fragmentation efficiency.

    • Re-optimize Collision Energy: Your optimal CE may be a very sharp peak. Perform a finer ramp (e.g., 1 V increments) around the expected optimum to pinpoint the ideal value. Excessive energy can lead to secondary fragmentation of the m/z 129.07 ion, reducing its intensity.

    • Check for Competing Pathways: Analyze your product ion scan to see if other fragments (e.g., m/z 141.07 from water loss) are becoming dominant at higher energies. The N-N bond is relatively weak, so •NO loss should be favorable, but molecular structure can influence fragmentation probabilities.[8]

Q3: I see a significant peak at m/z 129.07 in my full scan (MS1) spectrum, even without selecting the precursor and applying collision energy. What is happening?
  • Causality & Solution: You are observing in-source fragmentation (or in-source decay). This occurs when ions are accelerated in the interface region between the ion source and the mass analyzer, undergoing collisions with gas molecules and fragmenting prematurely.[6] For nitrosamines, the loss of the •NO group is a common in-source event.

    • Primary Cause: The Declustering Potential (DP) or Fragmentor/Cone Voltage is set too high. This voltage is designed to break up solvent clusters but can easily fragment labile molecules if excessive.

    • Solution: Methodically reduce the Declustering Potential . While infusing your NPIC standard, monitor the intensity of the precursor (m/z 159.08) and the in-source fragment (m/z 129.07). Lower the DP until the fragment signal is minimized and the precursor signal is maximized. Finding this balance is crucial for accurate quantification.[7]

Q4: I am struggling with high background noise, which is compromising my limit of detection. How can I improve my signal-to-noise (S/N) ratio?
  • Causality & Solution: High background can originate from the mobile phase, sample matrix, or instrument settings.

    • Mobile Phase Contamination: Use high-purity LC-MS grade solvents and additives. Contaminants can create chemical noise across the spectrum.

    • Instrument Contamination: A dirty ion source or ion optics can be a major source of background. Follow a regular cleaning schedule as recommended by the manufacturer.[9]

    • Optimize Curtain Gas: The curtain gas helps prevent neutral molecules from entering the mass spectrometer. Increasing the curtain gas setting can significantly reduce background noise, but setting it too high may reduce the analyte signal. Optimize this parameter for the best S/N ratio.[7]

    • Improve Chromatographic Separation: Ensure NPIC is well-separated from any co-eluting matrix components that could cause ion suppression or background interference.

References

  • Axios Research. (n.d.). N-Nitroso Pipecolic Acid - CAS - 4515-18-8. Retrieved from [Link]

  • Asare, S. O., Hoskins, J. N., Blessing, R. A., & Hertzler, R. L. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry, 36(8), e9261. Retrieved from [Link]

  • Saha, M., Qiu, L., Kraft, S., Li, D., Kaerner, A., Welch, C., & Dai, Y. (2025). N-Nitrosamine Quantitation in Pharmaceuticals by Li Cationization and Tandem Mass Spectrometry. American Chemical Society. Retrieved from [Link]

  • Veeprho. (n.d.). N-Nitroso-D,L-pipecolic Acid | CAS 4515-18-8. Retrieved from [Link]

  • ResearchGate. (2025). Development and optimization of an LC-MS method for the separation of nitrosamine impurities. Retrieved from [Link]

  • IntechOpen. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. Retrieved from [Link]

  • Nikolic, D., & van Breemen, R. B. (2013). Mass spectrometric dereplication of nitrogen-containing constituents of black cohosh (Cimicifuga racemosa L.). NIH Public Access. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Retrieved from [Link]

  • Nitrosamines Analytics Community. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. Retrieved from [Link]

  • Jackson, G. et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University. Retrieved from [Link]

  • Separation Science. (n.d.). Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. Retrieved from [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • Kind, T., et al. (2017). Identification of small molecules using accurate mass MS/MS search. NIH Public Access. Retrieved from [Link]

  • Tsai, C. F., et al. (2020). A multi-analyte LC–MS/MS method for screening and quantification of nitrosamines in sartans. NIH Public Access. Retrieved from [Link]

  • University of Greenwich. (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules. Retrieved from [Link]

  • Office of Scientific and Technical Information (OSTI). (n.d.). Mass Spectra of N-Nitroso Compounds. Retrieved from [Link]

  • Hao, Q., et al. (2006). Electrospray tandem mass spectrometry analysis of S- and N-nitrosopeptides: facile loss of NO and radical-induced fragmentation. PubMed. Retrieved from [Link]

  • Chidella, K.S., et al. (2021). Ultra-Sensitive LC-MS/MS Method for the Trace Level Quantification of Six Potential Genotoxic Nitrosamine Impurities in Telmisartan. Scientific Research Publishing. Retrieved from [Link]

  • Agilent Technologies. (2021). Determination of Nitrosamine Impurities Using the Ultivo Triple Quadrupole LC/MS. Retrieved from [Link]

Sources

Technical Support Center: Automated N-Nitrosopipecolic Acid (NPIC) Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Minimizing Carryover in LC-MS/MS Workflows for NDSRIs Assigned Specialist: Senior Application Scientist

Introduction: The "Sticky" Science of NPIC

N-Nitrosopipecolic acid (NPIC) is a cyclic Nitrosamine Drug Substance Related Impurity (NDSRI). Unlike small, volatile nitrosamines like NDMA, NPIC possesses a carboxylic acid moiety attached to a piperidine ring. This structure creates a dual challenge:

  • The Nitrosamine Core: Highly lipophilic, prone to adsorption on metallic surfaces and polymeric rotor seals.

  • The Carboxylic Acid Tail: Ionizable, leading to pH-dependent solubility and potential interaction with silanols on column stationary phases.

Regulatory bodies (FDA, EMA) require quantification at trace levels (often <26.5 ng/day limits). At these sensitivities (ppb levels), even 0.01% carryover from a high-concentration standard can trigger a false positive in a subsequent sample, leading to unnecessary batch rejection.

This guide provides a self-validating workflow to eliminate carryover in automated NPIC analysis.

Module 1: The Autosampler (The Primary Contamination Vector)

The autosampler is the most common source of carryover. NPIC residues adhere to the injection needle (external and internal) and the injection valve rotor seal.

The Mechanism of Failure

If the needle wash solvent is too weak, hydrophobic NPIC molecules remain on the needle surface. When the needle dips into the next blank or sample, these molecules desorb, creating a "ghost peak."

Protocol: The "Dual-Attack" Wash System

Do not rely on a single wash solvent. You must use a two-stage wash that targets both the organic and ionic nature of NPIC.

ParameterRecommended SettingScientific Rationale
Weak Wash (Solvent A) 95:5 Water:Methanol + 0.1% Formic AcidMatches initial gradient conditions to prevent peak distortion. Acid keeps NPIC protonated (neutral) to prevent ionic binding to metal.
Strong Wash (Solvent B) 40:40:20 Acetonitrile:Isopropanol:Acetone + 0.1% Formic AcidThe "Stripper" Solvent. Acetone and IPA are aggressive solubilizers for cyclic nitrosamines.
Wash Volume >3x Needle Volume (e.g., 600 µL for 100 µL loop)Sufficient volume is required to physically displace the boundary layer on the needle.
Dip Time 5–10 secondsAllows kinetic desorption of the analyte from the steel surface.
Hardware Upgrade: Rotor Seal Material

Standard Vespel rotor seals can adsorb nitrosamines due to their porous polyimide structure.

  • Recommendation: Switch to PEEK (Polyether ether ketone) or Tefzel rotor seals. These are more chemically inert and exhibit significantly lower carryover for sticky NDSRIs.

Module 2: Chromatographic Strategy (The Column)

Even if the injector is clean, NPIC can "hang" on the column stationary phase, eluting slowly over multiple runs.

The "Sawtooth" Gradient Wash

A standard linear gradient is often insufficient. You must implement a "sawtooth" wash at the end of every injection cycle to shock the column.

Workflow Logic:

  • Elution: NPIC elutes (typically ~3-5 mins).

  • Wash 1: Ramp to 95% Organic (hold 1 min).

  • Pulse: Drop to 50% Organic (0.5 min).

  • Wash 2: Ramp back to 95% Organic (hold 1 min).

  • Re-equilibration: Return to initial conditions.

Why this works: The rapid change in polarity (the pulse) disrupts the equilibrium of molecules trapped in the stationary phase pores better than a static high-organic hold.

Visualization: The Carryover Feedback Loop

CarryoverLoop Figure 1: Critical Carryover Points in Automated LC-MS/MS Systems Sample High Conc. Sample (Source) Needle Injector Needle (Adsorption Site) Sample->Needle Injection Needle->Sample Cross-Contam (Next Vial) Valve Rotor Seal (Trap) Needle->Valve Transfer Column LC Column (Tail/Memory) Valve->Column Elution Valve->Column Ghost Peak (Next Run) Detector MS/MS Detector (False Positive) Column->Detector Signal

Module 3: System Prep & Diverter Valve

Protecting the Mass Spectrometer is just as critical as cleaning the LC.

Diverter Valve Strategy

NPIC is non-volatile. If high concentrations enter the MS source, they can deposit on the cone or ion shield.

  • Action: Program the diverter valve to switch to Waste immediately after the NPIC peak elutes.

  • Benefit: Prevents the high-organic wash (containing the "garbage" stripped from the column) from entering and contaminating the MS source.

Frequently Asked Questions (FAQs)

Q1: I see carryover only after my highest calibration standard. Is my linearity compromised?

  • Diagnosis: This is "dose-dependent adsorption." Your wash solvent is working for low levels but is overwhelmed by high mass loads.

  • Fix: Implement a "Blank-Block" strategy. Place two blank injections immediately after your highest standard in the sequence. Do not use the first blank for calculation; it is a sacrificial cleaning run.

Q2: Can I use basic pH (Ammonium Hydroxide) in the needle wash?

  • Analysis: For NPIC (an acid), high pH would deprotonate it (

    
    ), making it very water-soluble, which is excellent for removal.
    
  • Risk: However, high pH can damage silica-based columns if the wash enters the flow path, and it may cause precipitation if your mobile phase is acidic.

  • Verdict: Only use high pH washes if your system has a "flow-through needle" design where the wash is strictly diverted to waste and you are certain of compatibility. For most standard setups, the Acidic Organic mix (Module 1) is safer and highly effective.

Q3: Which column chemistry is best for minimizing NPIC tailing?

  • Recommendation: A Biphenyl or Fluoro-Phenyl (PFP) phase is superior to C18 for nitrosamines.

  • Reasoning: These phases offer "pi-pi" interactions which retain the nitrosamine core well, allowing you to use a higher % organic at elution, which naturally keeps the peak sharper and reduces tailing compared to a C18 where NPIC might elute in a weaker aqueous phase.

References & Authoritative Sources

  • US Food and Drug Administration (FDA). (2024). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.[Link]

  • Agilent Technologies. (2021). Determination of Nitrosamine Impurities Using the Agilent 6546 LC/Q-TOF. (Application Note demonstrating high-sensitivity workflows). [Link]

  • Waters Corporation. (2022). Nitrosamines Analysis with LC-MS/MS: Solutions for Nitrosamine Analysis in Pharmaceuticals.[1][2][3][4] (Detailing carryover mitigation in automated systems). [Link]

Sources

Validation & Comparative

Inter-Laboratory Comparison of N-Nitrosopipecolic Acid Quantification Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Nitrosopipecolic acid (NPIC) , a cyclic N-nitrosamino acid, represents a distinct analytical challenge compared to volatile nitrosamines like NDMA. Arising primarily as a Drug Substance Related Impurity (NDSRI) in pipecolic acid-containing pharmaceuticals (e.g., local anesthetics like ropivacaine, bupivacaine), its quantification requires rigorous control due to the Carcinogenic Potency Categorization Approach (CPCA) , which often assigns strict limits (typically 18–26.5 ng/day) due to the lack of α-hydrogen deactivating features.

This guide provides an objective, data-driven comparison of the two dominant quantification methodologies: LC-MS/MS (Direct) and GC-MS/MS (Derivatization) . Based on inter-laboratory performance metrics, we analyze sensitivity, specificity, and robustness to determine the optimal workflow for regulatory compliance.

Part 1: The Target & Regulatory Landscape[1]

Chemical Context & Formation

NPIC (CAS: 4515-18-8) is formed via the nitrosation of pipecolic acid (2-piperidinecarboxylic acid).[1] Unlike simple dialkyl nitrosamines, the presence of the carboxylic acid moiety imparts high polarity and thermal instability, complicating direct gas chromatography analysis.

Formation Pathway: The following diagram illustrates the critical control points where nitrosating agents (nitrites) react with the secondary amine precursor.

NPIC_Formation Lysine L-Lysine (Precursor) Pipecolic Pipecolic Acid (Secondary Amine) Lysine->Pipecolic Cyclization/Deamination NPIC This compound (NPIC) Pipecolic->NPIC Nitrosation (Acidic pH) Nitrite Nitrosating Agent (NO+ / NO2-) Nitrite->NPIC Reactant

Figure 1: Formation pathway of this compound from L-Lysine and Pipecolic Acid precursors.

Regulatory Limits (CPCA)

Under FDA and EMA guidelines, NPIC is evaluated using the CPCA.

  • Structure: Cyclic nitrosamine with an α-carboxylic acid.

  • Potency Category: Often Category 1 or 2 .

  • Default Limit: 26.5 ng/day (without specific toxicology data justifying a higher limit).

  • Analytical Target: LOQ must be ≤ 10% of the limit (approx. 0.03 ppm in API, depending on Maximum Daily Dose).

Part 2: Method Comparison (LC-MS/MS vs. GC-MS/MS)

This section compares the "Gold Standard" (LC-MS/MS) against the "Alternative" (GC-MS/MS with Derivatization).[2]

Method A: LC-MS/MS (Electrospray Ionization)

Principle: Direct analysis of the polar acid using Reverse Phase (C18) or HILIC chromatography coupled with Triple Quadrupole Mass Spectrometry.

  • Protocol Overview:

    • Extraction: Solid Phase Extraction (SPE) using Mixed-Mode Anion Exchange (MAX) to retain the acid.

    • Elution: 5% Formic Acid in Methanol.

    • Separation: C18 Column (high aqueous stability) or HILIC.

    • Detection: MRM Mode (ES-). Transition: m/z 157 → 113 (Decarboxylation/Loss of NO).

Method B: GC-MS/MS (Derivatization)

Principle: Conversion of the non-volatile carboxylic acid to a methyl ester (NPIC-Me) to enable gas phase separation.

  • Protocol Overview:

    • Derivatization: Sample incubated with BF3-Methanol (14% w/v) at 60°C for 30 mins.

    • Extraction: Liquid-Liquid Extraction (LLE) of the ester into Hexane/DCM.

    • Separation: DB-WAX or VF-1701ms column.

    • Detection: EI/CI Mode.

Comparative Workflow Diagram

Method_Comparison cluster_LC Method A: LC-MS/MS (Recommended) cluster_GC Method B: GC-MS/MS (Alternative) Sample Pharmaceutical Sample (API/Drug Product) LC_Prep Direct Dissolution / SPE Clean-up Sample->LC_Prep GC_Prep Derivatization (BF3-MeOH / TMS) Sample->GC_Prep LC_Inst LC-MS/MS (ESI-) Polar Retention LC_Prep->LC_Inst LC_Result Direct Quantification LC_Inst->LC_Result GC_Ext LLE into Organic Solvent GC_Prep->GC_Ext GC_Inst GC-MS/MS (EI) Volatile Ester Analysis GC_Ext->GC_Inst GC_Inst->LC_Result

Figure 2: Workflow comparison showing the additional steps required for GC-MS/MS analysis.

Part 3: Inter-Laboratory Performance Data

The following data summarizes a simulated inter-laboratory study comparing the two methods across three distinct matrices (API, Tablet Formulation, Liquid Formulation).

Table 1: Performance Metrics Summary
MetricMethod A: LC-MS/MSMethod B: GC-MS/MS (Deriv.)Verdict
LOQ (Limit of Quantitation) 0.5 – 1.0 ng/mL2.0 – 5.0 ng/mLLC Wins (Higher Sensitivity)
Linearity (

)
> 0.998> 0.995Comparable
Recovery (Spike @ LOQ) 92% – 105%75% – 88%LC Wins (No derivatization loss)
Precision (% RSD) < 5.0%8.0% – 12.0%LC Wins (Fewer manual steps)
Throughput 15 mins/sample60+ mins/sampleLC Wins
Matrix Interference Moderate (Requires SPE)Low (LLE removes salts)GC Wins (Cleaner background)
Expert Insight on Data Interpretation
  • Sensitivity: LC-MS/MS achieves lower LOQs because the ionization of the carboxylic acid in negative mode (ESI-) is highly efficient. GC-MS/MS suffers from incomplete derivatization and losses during the LLE step.

  • Recovery: The derivatization step in Method B introduces variability. If the reaction is not anhydrous, the ester can hydrolyze back to the acid, leading to poor recovery.

  • Specificity: GC-MS/MS excels in "dirty" matrices (e.g., high sugar syrups) because the LLE step effectively leaves behind polar interferences that might suppress the signal in LC-MS/MS.

Part 4: Critical Control Points & Recommendations

The "Self-Validating" Protocol (LC-MS/MS)

To ensure Trustworthiness and Scientific Integrity , the LC-MS/MS method must include these internal controls:

  • Internal Standard (IS): Use NPIC-d4 or N-Nitroso-L-proline-d3 (structural analog). Never use an external calibration alone due to matrix suppression.

  • Divert Valve Strategy: Divert the first 2 minutes of flow to waste to prevent non-retained salts from fouling the source.

  • In-Situ Formation Check: Spike the sample with Pipecolic Acid and Nitrite during prep. If NPIC levels increase, your sample prep is artificially creating the impurity (Artifact Formation). Add Sulfamic Acid to quench residual nitrite immediately upon dissolution.

Final Recommendation

For routine QC and release testing , Method A (LC-MS/MS) is the superior choice due to:

  • Higher throughput (no derivatization).

  • Better precision (fewer manual handling steps).

  • Compliance with "Green Chemistry" (less solvent usage).

Method B (GC-MS/MS) should be reserved as an orthogonal confirmation tool for forensic investigations when LC-MS/MS results are ambiguous due to co-eluting isobaric interferences.

References

  • US Food and Drug Administration (FDA). (2025). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2024). Nitrosamine impurities in human medicinal products: Procedure under Article 5(3) of Regulation (EC) No 726/2004. Retrieved from [Link]

  • PubChem. (2025).[1] this compound (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Journal of Chromatography A. (2024). SPE and GC–MS for Analyzing N–Nitrosamine Impurities in Cough Syrups. Retrieved from [Link]

  • Waters Corporation. (2024). Comprehensive Workflow for the Quantitative Analysis of Nitrosamines Drug Substance Related Impurity. Retrieved from [Link][3][4][5][6][7][8][9][10]

Sources

Comparative Guide: HPLC-UV vs. LC-MS/MS for N-Nitrosopipecolic Acid (NPIC) Detection

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between HPLC-UV and LC-MS/MS for the detection of N-Nitrosopipecolic acid (NPIC) , also known as 1-nitroso-2-piperidinecarboxylic acid .

Executive Summary

In the landscape of nitrosamine impurity analysis, This compound (NPIC) presents a unique challenge due to its polarity (carboxylic acid moiety) and ambiguous toxicological status compared to potent carcinogens like NDMA.

While HPLC-UV offers a cost-effective solution for upstream process monitoring (ppm-level), it lacks the sensitivity and specificity required for final drug product release testing at trace levels (ppb-level). LC-MS/MS (Triple Quadrupole) is the definitive gold standard for regulatory compliance, offering sensitivity down to the low ng/mL range.

This guide details the mechanistic differences, experimental protocols, and decision-making frameworks for selecting the appropriate methodology.

Regulatory & Chemical Context[1][2][3][4][5][6][7]

The Analyte: this compound (NPIC)[3][8]
  • CAS Number: 4515-18-8[1][2][3]

  • Molecular Weight: 158.16 g/mol [1]

  • Structure: Cyclic nitrosamine with a carboxylic acid group (polar, non-volatile).

  • Toxicity Profile: Unlike NDMA (Group 2A carcinogen), NPIC has shown negative results in some rodent carcinogenicity bioassays (e.g., Rivenson et al.). However, without a specific regulatory exemption, it is often categorized under the "precautionary principle" for nitrosamine impurities.

    • Default Limit: 18 ng/day or 26.5 ng/day (Class-specific limit for unknown potency).

    • Potential Higher Limit: 1500 ng/day (if proven non-mutagenic via Ames test/in vivo data, similar to N-Nitrosoproline).

The Analytical Challenge

Regulatory limits for nitrosamines in pharmaceuticals typically require Limits of Quantitation (LOQ) in the range of 0.03 ppm (30 ppb) or lower relative to the API.

  • HPLC-UV: Limited by the low extinction coefficient of the N-N=O chromophore (

    
     at 230-240 nm).
    
  • LC-MS/MS: Essential for meeting the stringent trace-level requirements.

Method 1: HPLC-UV (High-Performance Liquid Chromatography - Ultraviolet Detection)

Principle

Separation is achieved on a reversed-phase column (typically C18 or Phenyl-Hexyl) suitable for polar acids. Detection relies on the UV absorption of the nitrosamine group at 230–240 nm .

Experimental Protocol
  • System: Standard HPLC or UHPLC with PDA/DAD detector.

  • Column: Agilent Zorbax SB-Aq or Waters XSelect HSS T3 (C18, 3.5 µm, 4.6 x 150 mm) – Critical: Must withstand 100% aqueous phase for polar retention.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (pH ~2.5 to suppress ionization of carboxylic acid, improving retention).

    • B: Acetonitrile.[4][5]

  • Gradient: 0% B hold for 2 min (to retain NPIC), ramp to 40% B over 10 min.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 235 nm.

Performance Characteristics
  • LOD (Limit of Detection): ~0.5 – 1.0 µg/mL (ppm level).

  • Specificity: Low. Matrix components (API degradants, excipients) often co-elute and absorb at 235 nm, leading to false positives.

  • Application: Raw material screening, process optimization (where NPIC levels are high), or limit tests for non-trace specifications.

Method 2: LC-MS/MS (Liquid Chromatography - Tandem Mass Spectrometry)[13]

Principle

This method utilizes Multiple Reaction Monitoring (MRM) on a Triple Quadrupole (QqQ) mass spectrometer. Due to the carboxylic acid group, Negative Electrospray Ionization (ESI-) is often superior to Positive mode (ESI+) for NPIC, offering better sensitivity and cleaner baselines.

Experimental Protocol (Gold Standard)
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+, Waters Xevo TQ-XS).

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Polar-Embedded C18.

    • Recommendation: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile/Methanol (90:10).

  • Ionization Source: ESI Negative (ESI-) .[6]

    • Note: While many nitrosamines use ESI+, NPIC ionizes efficiently as the deprotonated carboxylate anion

      
      .
      
  • MRM Transitions:

    • Precursor Ion:

      
       157.1 
      
      
      
    • Quantifier Ion:

      
       113.1 (Loss of 
      
      
      
      , [M-H-44]
      
      
      )
    • Qualifier Ion:

      
       83.1 (Ring fragmentation/Loss of 
      
      
      
      )
Performance Characteristics
  • LOD: 0.5 – 1.0 ng/mL (ppb level).

  • Specificity: High. MRM transitions filter out matrix interferences.

  • Application: Final drug product release, confirmatory testing, trace impurity profiling.

Comparative Analysis Summary

FeatureHPLC-UVLC-MS/MS (ESI-)
Primary Mechanism UV Absorption (235 nm)Mass/Charge Ratio (MRM)
Limit of Quantitation (LOQ) High (0.5 - 5 ppm)Trace (1 - 10 ppb)
Selectivity Poor (Susceptible to matrix interference)Excellent (Mass specific)
Throughput High (Simple workflow)Moderate (Requires equilibration)
Cost per Sample Low ($)High (

$)
Regulatory Suitability Process Control / Raw MaterialsFinal Product Release

Visualized Workflow & Decision Logic

The following diagram illustrates the decision matrix for selecting the appropriate method based on the stage of drug development and required sensitivity.

NPIC_Analysis_Workflow Start Sample: NPIC Analysis Stage_Check Development Stage? Start->Stage_Check RawMat Raw Material / Process Intermediates (High Conc. Expected) Stage_Check->RawMat Early Stage DrugProd Final Drug Product / API (Trace Limits < 30 ppb) Stage_Check->DrugProd Late Stage / Release Method_UV Method A: HPLC-UV (Limit Test / Screening) RawMat->Method_UV Method_MS Method B: LC-MS/MS (ESI-) (Quantitative Trace Analysis) DrugProd->Method_MS Result_UV Result > 0.1%? Pass/Fail Method_UV->Result_UV Result_MS Result < 26.5 ng/day? Compliance Check Method_MS->Result_MS Result_UV->Method_MS Inconclusive / Interference

Caption: Decision tree for selecting HPLC-UV vs. LC-MS/MS based on development phase and sensitivity needs.

References

  • European Medicines Agency (EMA). Appendix 1: Acceptable intakes established for N-nitrosamines. (2025).[7][8] Available at: [Link]

  • U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs.[9][10] (2021).[6][9] Available at: [Link]

  • Tricker, A. R., & Preussmann, R.Carcinogenic N-nitrosamines in the diet: occurrence, formation, mechanisms and carcinogenic potential. Mutation Research/Genetic Toxicology (1991). (Context on NPIC/NPRO toxicity).
  • Rivenson, A., et al.Carcinogenicity of tobacco-specific N-nitrosamines.
  • Villas-Bôas, S. G., et al. Simultaneous analysis of amino and nonamino organic acids as methyl chloroformate derivatives using gas chromatography-mass spectrometry. Analytical Biochemistry (2003).[7] (Source for MS fragmentation patterns of pipecolic acid derivatives).

Sources

Technical Guide: Risk Assessment and Quantitation of N-Nitrosopipecolic Acid (NPIC)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Risk assessment of N-Nitrosopipecolic acid exposure from dietary sources Content Type: Publish Comparison Guide

Executive Summary

This compound (NPIC) (CAS: 4515-18-8) is a non-volatile nitrosamine (NVNA) formed primarily through the nitrosation of pipecolic acid, a metabolite of the amino acid lysine. Unlike volatile nitrosamines (VNAs) such as N-nitrosodimethylamine (NDMA), NPIC is widely considered to have lower direct carcinogenic potency. However, it serves as a critical risk indicator in dietary safety for two reasons:

  • Precursor Potential: Under thermal stress (e.g., frying, roasting), NPIC can undergo decarboxylation to form N-nitrosopiperidine (NPIP) , a potent Group 2B carcinogen.

  • Nitrosation Marker: Its presence in biological fluids (urine) and foods (cheese, cured meats) quantifies the extent of endogenous or exogenous nitrosation occurring in the system.

This guide compares analytical methodologies for detecting NPIC, recommends a superior workflow, and frames its toxicological risk within the context of dietary exposure.

Comparative Analysis: Analytical Methodologies

The quantification of NPIC presents a specific challenge: it is non-volatile and polar. This fundamental property dictates the performance of analytical platforms.

Method A: GC-TEA (Gas Chromatography - Thermal Energy Analysis)

The Traditional Standard

  • Mechanism: Separation by gas chromatography followed by catalytic pyrolysis of the N-NO bond to release nitrosyl radicals (

    
    NO), which react with ozone to produce chemiluminescence.
    
  • The Technical Hurdle: As a carboxylic acid, NPIC is not volatile. It must be derivatized (typically methylated using diazomethane or BF3/Methanol) to form the methyl ester (this compound methyl ester) prior to injection.

  • Pros: Extremely specific to the N-nitroso moiety; virtually no matrix interference.

  • Cons: Derivatization introduces variability, increases sample prep time, and involves hazardous reagents (diazomethane is explosive/toxic). High LODs (10–50 ppb) compared to modern standards.

Method B: LC-MS/MS (Liquid Chromatography - Tandem Mass Spectrometry)

The Modern Gold Standard

  • Mechanism: Direct separation of the polar acid on a reversed-phase column (C18 or Phenyl-Hexyl) followed by Electrospray Ionization (ESI) and detection via Multiple Reaction Monitoring (MRM).

  • Performance: Analyzes the native compound (no derivatization).

  • Pros: High sensitivity (sub-ppb LODs), ability to distinguish NPIC from its isomers, and simultaneous detection of multiple NVNAs.

  • Cons: Susceptible to ion suppression from complex food matrices (requires robust cleanup like SPE).

Performance Comparison Table
FeatureGC-TEA (Derivatized)LC-MS/MS (Direct)
Analyte State Methyl Ester (Derivatized)Native Acid
Sample Prep Time High (>4 hours)Medium (1-2 hours)
LOD (Limit of Detection) 10 - 20 ng/g0.1 - 0.5 ng/g
Selectivity High (N-NO specific)High (Mass/Transition specific)
Risk Factors Hazardous derivatization agentsMatrix Effects (Ion Suppression)
Suitability Historical/Reference LabsRecommended for Routine Screening

Recommended Experimental Protocol: LC-MS/MS Workflow

Objective: Quantitation of NPIC in Cured Meat/Cheese Matrix. Rationale: This protocol utilizes Solid Phase Extraction (SPE) to mitigate the ion suppression inherent to LC-MS/MS, ensuring "Trustworthiness" and data integrity.

Step 1: Sample Extraction
  • Homogenization: Weigh 5.0 g of sample (cheese/meat). Add 20 mL of 0.1% formic acid in water/acetonitrile (95:5).

  • Internal Standard: Spike with 50 µL of This compound-d4 (deuterated internal standard) to correct for recovery losses.

  • Extraction: Vortex for 5 min, then ultrasonicate for 15 min.

  • Clarification: Centrifuge at 4000 x g for 10 min at 4°C. Collect supernatant.

Step 2: SPE Cleanup (Self-Validating Step)

Use an HLB (Hydrophilic-Lipophilic Balance) cartridge to retain the polar NPIC.

  • Conditioning: 3 mL Methanol followed by 3 mL Water.

  • Loading: Load the supernatant extract.

  • Washing: Wash with 3 mL of 5% Methanol in water (removes salts/sugars).

  • Elution: Elute NPIC with 3 mL of 100% Methanol.

  • Concentration: Evaporate eluate to dryness under nitrogen stream; reconstitute in 500 µL Mobile Phase A.

Step 3: LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B hold (1 min) -> Ramp to 90% B (6 min).

  • Transitions (MRM):

    • Quantifier: m/z 159.1

      
       113.1 (Loss of COOH + H)
      
    • Qualifier: m/z 159.1

      
       67.1 (Ring fragmentation)
      
Analytical Workflow Diagram

AnalyticalWorkflow Sample Sample (5g) Cured Meat/Cheese Extract Extraction (0.1% Formic Acid + IS Spike) Sample->Extract Centrifuge Centrifugation (Remove Particulates) Extract->Centrifuge SPE SPE Cleanup (HLB) Load -> Wash -> Elute Centrifuge->SPE Supernatant LCMS LC-MS/MS Analysis (MRM Mode) SPE->LCMS Reconstituted Eluate Data Quantitation (Ratio vs Internal Standard) LCMS->Data

Caption: Optimized LC-MS/MS workflow for NPIC quantitation in complex food matrices.

Risk Assessment Framework

Unlike volatile nitrosamines, NPIC occupies a unique toxicological niche. It is often classified as a "safe" nitrosamine in its native state but a "conditional" carcinogen due to its reactivity.

Hazard Characterization
  • Direct Toxicity: NPIC is generally considered non-carcinogenic or weakly carcinogenic in animal models (rats/hamsters) compared to NPIP. The carboxylic acid group facilitates rapid urinary excretion, preventing the metabolic activation (alpha-hydroxylation) required for DNA alkylation.

  • Indirect Toxicity (The Thermal Risk):

    • Mechanism: Decarboxylation.

    • Reaction:

      
      
      
    • Implication: Foods containing NPIC (e.g., bacon, cheese toppings) that are subjected to high heat (frying, baking) may generate N-nitrosopiperidine (NPIP), which has a TD50 of 1.43 mg/kg/day (Rat) and is a potent mutagen.

Dietary Exposure Context[1]
  • Precursor: Pipecolic acid is abundant in legumes (beans) and cheese (fungal metabolism of lysine).

  • Occurrence:

    • Cheese: 0.5 – 50 ng/g (Smoked cheeses often higher).

    • Cured Meats: 10 – 100 ng/g (Variable based on nitrite usage).

    • Vegetables: Trace levels in pickled/fermented products.

Risk Pathway Diagram

RiskPathway Lysine Dietary Lysine (Meat/Dairy) Pipecolic Pipecolic Acid (Precursor) Lysine->Pipecolic Metabolism NPIC This compound (NVNA - Low Toxicity) Pipecolic->NPIC + Nitrite (Acidic pH) Nitrite Nitrite (NO2-) (Preservative) Nitrite->NPIC Heat Thermal Processing (Frying/Baking) NPIC->Heat Cooking Excretion Urinary Excretion (Detoxification) NPIC->Excretion Major Pathway NPIP N-Nitrosopiperidine (Carcinogen Group 2B) Heat->NPIP Decarboxylation

Caption: Dual fate of NPIC: Harmless excretion vs. thermal conversion to carcinogenic NPIP.

Conclusion

For researchers and drug developers, this compound represents a latent risk . While its intrinsic carcinogenicity is low, its potential to convert into the potent carcinogen NPIP during thermal processing mandates rigorous monitoring.

Recommendation: Transition from GC-TEA to LC-MS/MS for analysis. The ability to analyze NPIC without derivatization reduces experimental error and provides the sensitivity required to detect trace levels in complex dietary matrices, ensuring a more accurate risk assessment profile.

References

  • European Food Safety Authority (EFSA). (2023). Risk assessment of N-nitrosamines in food. EFSA Journal. Link

  • Tricker, A. R., & Preussmann, R. (1991). Carcinogenic N-nitrosamines in the diet: occurrence, formation, mechanisms and carcinogenic potential. Mutation Research/Genetic Toxicology.[1] Link

  • Lhasa Limited. (2020).[2] Comparing CPDB And Lhasa TD50 Values In The Lhasa Carcinogenicity Database. Link

  • U.S. Food and Drug Administration (FDA). (2020). Control of Nitrosamine Impurities in Human Drugs. Guidance for Industry. Link

  • Sen, N. P., et al. (1982). Analytical methods for the determination of N-nitroso compounds in foods and beverages. IARC Scientific Publications. Link

  • Herrmann, S. S., et al. (2015). The occurrence of volatile and non-volatile N-nitrosamines in cured meat products from the Danish market. Food Chemistry. Link

Sources

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling N-Nitrosopipecolic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Handling N-Nitrosopipecolic acid, a member of the N-nitrosamine class of compounds, demands a meticulous approach to safety. N-nitrosamines are recognized as a class of compounds that are of significant concern due to their potential carcinogenic properties.[1][2] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.

Understanding the Risks: Hazard Assessment of this compound

This compound is a chemical that requires careful handling due to its potential health hazards. While comprehensive toxicological data for this specific compound may be limited, the broader class of N-nitrosamines is associated with significant health risks. N-Nitrosopiperidine, a related compound, is classified as a potential human carcinogen, with studies in animals showing it can cause various cancers.[1] It is crucial to handle this compound with extreme caution, assuming it poses similar risks.[1] Key hazards include:

  • Carcinogenicity: Many N-nitrosamines are considered potent carcinogens.[1][3]

  • Toxicity: The toxicological properties have not been fully investigated, warranting a cautious approach.[4]

  • Skin Absorption: Can be absorbed through the skin, making dermal protection critical.[1]

  • Irritation: May cause skin and serious eye irritation.[5]

Always consult the Safety Data Sheet (SDS) for this compound before commencing any work.[6] The SDS provides detailed information on hazards, handling, storage, and emergency procedures.[6]

Core Defense: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential when handling this compound. The following table outlines the minimum required PPE.

PPE ComponentSpecifications and Rationale
Gloves Double gloving is mandatory. Use two pairs of nitrile gloves. For handling concentrated solutions, butyl rubber or SilverShield® gloves are recommended for enhanced protection.[7] Change gloves immediately if contaminated and after each use.[8]
Eye and Face Protection Chemical safety goggles are required at all times.[9] A face shield must be worn in conjunction with goggles when there is a risk of splashing.[9]
Body Protection A laboratory coat (preferably a back-closure gown) is required.[7] Ensure the lab coat is fully buttoned. For animal studies, disposable, one-piece protective suits with close-fitting ankles and wrists are recommended.[7]
Respiratory Protection A NIOSH-approved respirator may be necessary for procedures that could generate aerosols or dust.[7] Consult with your institution's environmental health and safety (EHS) department for a proper risk assessment and fit-testing.
Foot Protection Closed-toe shoes are mandatory in the laboratory. For situations with a high risk of spills, chemically resistant safety boots should be worn.[9]

Engineering Controls: Your First Line of Defense

Engineering controls are designed to remove the hazard at the source and are the most effective way to protect laboratory personnel.

  • Chemical Fume Hood: All handling of this compound, including weighing, preparing solutions, and aliquoting, must be performed in a certified chemical fume hood.[7]

  • Ventilation: Ensure adequate ventilation in the laboratory to minimize the concentration of any airborne contaminants.[4]

  • Eyewash Stations and Safety Showers: These must be readily accessible and in close proximity to the workstation.[4]

Operational Plan: Step-by-Step Safe Handling Protocol

Adherence to a strict, step-by-step protocol is crucial for minimizing exposure risk.

Preparation and Weighing
  • Designated Area: All work with this compound should be conducted in a designated area within a chemical fume hood.[10]

  • Don PPE: Before handling the compound, put on all required PPE as outlined in the table above.

  • Weighing: Tare a suitable container on a balance inside the fume hood. Carefully add the desired amount of this compound to the container.

  • Clean-Up: Immediately clean any spills on the balance using a damp paper towel, which should then be disposed of as hazardous waste.

Solution Preparation
  • In the Fume Hood: All solution preparations must occur within the chemical fume hood.

  • Solvent Addition: Slowly add the solvent to the container with the this compound.

  • Mixing: Cap the container and mix gently to dissolve the compound. If using a vortexer or sonicator, ensure it is operated within the fume hood.

  • Labeling: Clearly label the container with the chemical name, concentration, date, and appropriate hazard warnings.[6]

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Post Post-Handling Don_PPE 1. Don PPE Designated_Area 2. Work in Designated Area (Fume Hood) Don_PPE->Designated_Area Weigh_Chemical 3. Weigh Chemical Designated_Area->Weigh_Chemical Prepare_Solution 4. Prepare Solution Weigh_Chemical->Prepare_Solution Conduct_Experiment 5. Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate_Area 6. Decontaminate Work Area Conduct_Experiment->Decontaminate_Area Dispose_Waste 7. Dispose of Waste Decontaminate_Area->Dispose_Waste Doff_PPE 8. Doff PPE Dispose_Waste->Doff_PPE

Caption: Workflow for safely handling this compound.

Disposal and Decontamination Plan

Proper disposal and decontamination are critical to prevent environmental contamination and accidental exposure.

Waste Disposal
  • Hazardous Waste: All solid and liquid waste containing this compound must be collected in clearly labeled, sealed hazardous waste containers.[6]

  • Contaminated Materials: This includes gloves, paper towels, and any other disposable materials that have come into contact with the chemical.

  • Consult Local Regulations: Dispose of all waste in accordance with federal, state, and local regulations.[5] One possible method for disposal is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5]

Decontamination
  • Work Surfaces: At the end of each procedure, decontaminate all work surfaces in the fume hood. A recommended decontamination solution can be prepared by adding 20 ml of 50% hypophosphorus acid to a solution of 4.2 g of sodium nitrite in 300 ml of water.[11] This procedure should be performed in a fume hood as a small amount of nitrogen dioxide may be released.[11]

  • Spills: In case of a spill, evacuate the area and alert your supervisor and EHS department. For small spills, trained personnel wearing appropriate PPE can use an absorbent material to soak up the spill. The contaminated absorbent and any other materials used for cleanup must be placed in a sealed container for hazardous waste disposal.

  • Personal Decontamination: If this compound comes into contact with your skin, immediately wash the affected area with soap and plenty of water for at least 15 minutes and seek medical attention.[4] If it comes into contact with your eyes, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and seek immediate medical attention.[5]

Decontamination_Disposal_Flow Start End of Experiment / Spill Occurs Collect_Waste Collect all contaminated solid & liquid waste Start->Collect_Waste Decontaminate_Surfaces Decontaminate work surfaces Start->Decontaminate_Surfaces Label_Waste Label waste container appropriately Collect_Waste->Label_Waste Store_Waste Store waste in designated area Label_Waste->Store_Waste Dispose_Waste Dispose via certified hazardous waste handler Store_Waste->Dispose_Waste Prepare_Solution Prepare decontamination solution (Hypophosphorus acid & Sodium nitrite) Decontaminate_Surfaces->Prepare_Solution Apply_Solution Apply solution to surfaces Prepare_Solution->Apply_Solution Wipe_Clean Wipe surfaces clean Apply_Solution->Wipe_Clean Dispose_Wipes Dispose of wipes as hazardous waste Wipe_Clean->Dispose_Wipes

Caption: Decontamination and disposal workflow.

By implementing these comprehensive safety measures, you can confidently handle this compound while protecting yourself, your colleagues, and the integrity of your research. Always prioritize safety and consult with your institution's EHS department for any specific questions or concerns.

References

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

  • Axios Research. (n.d.). N-Nitroso Pipecolic Acid - CAS - 4515-18-8. Retrieved from [Link]

  • Veeprho. (n.d.). N-Nitroso-D,L-pipecolic Acid | CAS 4515-18-8. Retrieved from [Link]

  • New Jersey Department of Health. (2006). Hazardous Substance Fact Sheet: N-Nitrosopiperidine. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Control of Nitrosamine Impurities in Human Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2026). CDC Strengthens Laboratory Safety. Retrieved from [Link]

  • Louisiana State University Health Sciences Center. (2018). SOP for the safe use of N-Nitrosodiethylamine (DEN). Retrieved from [Link]

  • STOP carcinogens at work. (n.d.). Nitrosamines. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Control of Nitrosamine Impurities in Human Drugs Guidance for Industry. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Carcinogens - Standards. Retrieved from [Link]

  • Western University. (n.d.). Guidelines for the use of N-Nitrosamines in Animal Research. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Contract Pharma. (2025). Are you ready? FDA's Nitrosamine Testing Deadline is August 1. Retrieved from [Link]

  • Regulations.gov. (n.d.). Guidelines for the laboratory use of chemical carcinogens. Retrieved from [Link]

  • Emory University Environmental Health and Safety Office. (2025). EHSO Manual 2025-2026. Retrieved from [Link]

  • DuraLabel. (2025). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2017). Basis of OSHA Carcinogen Listing for Individual Chemicals. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 4515-18-8 | Product Name : N-Nitroso-D,L-pipecolic Acid. Retrieved from [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.